AZD1283
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 6-[4-(benzylsulfonylcarbamoyl)piperidin-1-yl]-5-cyano-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHKCNXXRQYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919351-41-0 | |
| Record name | AZD-1283 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919351410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1283 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT372MQ8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD1283: A Technical Guide to its Mechanism of Action on the P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZD1283, a potent and reversible antagonist of the P2Y12 receptor. This compound, a non-nucleotide analogue, represents a significant area of research in the development of antiplatelet therapies for thromboembolic disorders.[1][2] This document details its binding kinetics, impact on downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Reversible Antagonism of the P2Y12 Receptor
This compound functions as a direct-acting, reversible antagonist of the P2Y12 receptor.[3][4] Unlike irreversible antagonists, such as the active metabolites of clopidogrel (B1663587) and prasugrel, this compound does not form a covalent bond with the receptor.[5][6] Its binding is characterized by a dynamic equilibrium, allowing for a more controlled and potentially safer antiplatelet effect.[4][7]
The P2Y12 receptor, a G protein-coupled receptor (GPCR), is a key mediator of platelet activation and aggregation.[8][9] Its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), triggers a signaling cascade that leads to thrombus formation.[10] this compound competitively blocks the binding of ADP to the P2Y12 receptor, thereby inhibiting this cascade.[4][11]
Binding Site and Structural Insights
Crystallographic studies of the human P2Y12 receptor in complex with this compound have provided detailed insights into its binding site.[11] this compound binds to a pocket within the transmembrane helices of the receptor, distinct from the binding site of nucleotide agonists.[1][11] This binding conformation stabilizes the receptor in an inactive state, preventing the conformational changes required for G protein coupling and subsequent signal transduction.[11]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Type | Species/System | Reference |
| Binding Affinity (IC50) | 11 nM | Radioligand Competition Binding Assay | Human P2Y12 Receptor | [2] |
| Functional Antagonism (IC50) | 25 nM | GTPγS Binding Assay | Human P2Y12 Receptor | [2] |
| Platelet Aggregation Inhibition (IC50) | 3.6 µM | ADP-Induced Platelet Aggregation | Not Specified | [2] |
| Antithrombotic Effect (EC50) | 3 µg/(kg×min) | Inhibition of ADP-induced platelet aggregation | Dog (in vivo) | [2] |
Signaling Pathways Modulated by this compound
The binding of ADP to the P2Y12 receptor activates a Gi-coupled signaling pathway. This compound, by blocking this initial step, effectively inhibits all downstream signaling events.
Key Steps in P2Y12 Signaling and Inhibition by this compound:
-
ADP Binding and Receptor Activation: Under normal physiological conditions, ADP binds to the P2Y12 receptor.[10]
-
Gi Protein Activation: This binding event activates the associated inhibitory G-protein (Gi).[8][10]
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[8][12]
-
Reduction in cAMP Levels: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Since cAMP is an inhibitor of platelet activation, its reduction promotes platelet aggregation.[8]
-
Activation of PI3K: The Gi pathway also leads to the activation of phosphoinositide 3-kinase (PI3K), a key step in the signaling cascade that promotes platelet activation and aggregation.[12][13]
-
This compound-Mediated Blockade: this compound physically occupies the ADP binding pocket on the P2Y12 receptor, preventing ADP from binding and initiating this entire signaling cascade.[11]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of well-established experimental protocols.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound for the P2Y12 receptor.
-
Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the P2Y12 receptor competes with unlabeled this compound for binding to the receptor. The amount of radiolabeled ligand displaced by this compound is measured to determine its binding affinity.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human P2Y12 receptor are prepared.[11]
-
Incubation: A constant concentration of a radiolabeled P2Y12 agonist (e.g., [3H]2MeSADP) is incubated with the membrane preparation in the presence of varying concentrations of this compound.[11]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.
-
Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of the G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.[14]
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the P2Y12 receptor and the corresponding Gi protein are used.[14]
-
Pre-incubation: Membranes are pre-incubated with a P2Y12 agonist (e.g., ADP) and varying concentrations of this compound.
-
Initiation: The reaction is initiated by the addition of [35S]GTPγS.[15]
-
Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free form, often using filtration or a scintillation proximity assay (SPA).[14][15]
-
Quantification: The amount of bound [35S]GTPγS is quantified.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding, is determined.
-
ADP-Induced Platelet Aggregation Assay
This assay directly measures the functional consequence of P2Y12 receptor antagonism on platelet function.
-
Principle: Platelet-rich plasma (PRP) or whole blood is treated with ADP to induce aggregation. The ability of this compound to inhibit this aggregation is quantified by measuring changes in light transmittance or impedance.[16]
-
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.[16][17]
-
Incubation: PRP is incubated with varying concentrations of this compound or a vehicle control.
-
Aggregation Induction: Platelet aggregation is initiated by the addition of a standard concentration of ADP.[17][18]
-
Measurement: Aggregation is monitored over time using a platelet aggregometer, which measures the increase in light transmission as platelets aggregate.[16]
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation, is calculated.
-
Conclusion
This compound is a potent, selective, and reversible antagonist of the P2Y12 receptor. Its mechanism of action involves the direct blockade of ADP binding, leading to the inhibition of the Gi-mediated signaling cascade and subsequent platelet activation and aggregation. The pharmacological profile of this compound has been thoroughly characterized using a range of in vitro and in vivo assays, providing a solid foundation for its continued investigation as a potential antiplatelet therapeutic agent. This technical guide has summarized the core aspects of its mechanism of action, providing valuable information for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diagnostica.cz [diagnostica.cz]
- 18. biodatacorp.com [biodatacorp.com]
AZD1283: A Technical Whitepaper on a Selective P2Y12 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD1283 is a potent and selective, non-nucleotide, reversible antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation. This document provides an in-depth technical overview of this compound, encompassing its mechanism of action, pharmacological properties, and the experimental methodologies used in its preclinical evaluation. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. While showing promise in preclinical studies, the clinical development of this compound was discontinued (B1498344) due to concerns regarding the metabolic stability of its ester group. This whitepaper serves as a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and drug discovery.
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and the formation of a thrombus.[2] Consequently, antagonism of the P2Y12 receptor is a well-established therapeutic strategy for the prevention of thromboembolic events, particularly in patients with acute coronary syndromes and those undergoing percutaneous coronary intervention.[3]
This compound emerged from a lead optimization program aimed at developing an orally bioavailable, reversible P2Y12 antagonist with a rapid onset and offset of action.[4] Unlike the irreversible thienopyridine inhibitors (e.g., clopidogrel, prasugrel), a reversible antagonist offers the potential for more flexible dosing and a reduced risk of bleeding complications. This document details the preclinical pharmacological profile of this compound.
Mechanism of Action
This compound functions as a direct and competitive antagonist of the P2Y12 receptor.[5] It binds to the receptor and prevents the binding of ADP, thereby inhibiting downstream signaling events that are crucial for platelet activation. The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[1] ADP binding to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP promotes platelet activation. This compound, by blocking ADP binding, prevents this decrease in cAMP, thus maintaining platelets in a quiescent state.
P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gi protein. This activation results in the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of various downstream effectors.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| P2Y12 Receptor Binding | IC50 | 11 nM | [4] |
| GTPγS Binding | IC50 | 25 nM | [4] |
| ADP-Induced Platelet Aggregation | IC50 | 3.6 µM | [4] |
Table 2: In Vitro CYP450 Inhibition Profile of this compound
| CYP Isoform | Substrate | IC50 | Reference |
| CYP2C9 | - | 6.62 µM | [4] |
| CYP2C19 | - | 0.399 µM | [4] |
| CYP3A4 | Midazolam | 4.28 µM | [4] |
| CYP3A4 | Testosterone | 3.64 µM | [4] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Matrix | Parameter | Value | Reference |
| Rat | Liver Microsomes | T1/2 | 6.08 min | [4] |
| Dog | Liver Microsomes | T1/2 | 201 min | [4] |
| Human | Liver Microsomes | T1/2 | 65.0 min | [4] |
| Rat | In vivo (oral) | Cmax | 25.9 ± 11 ng/mL | [4] |
| Rat | In vivo (oral) | Tmax | 0.25 h | [4] |
| Rat | In vivo (oral) | T1/2 | 1.68 ± 0.37 h | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this document.
P2Y12 Receptor Radioligand Binding Assay
This assay is performed to determine the binding affinity of a test compound to the P2Y12 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human P2Y12 receptor.
-
Reaction Mixture: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4):
-
P2Y12 receptor-containing membranes.
-
A fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite).
-
Varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate the activation of G proteins coupled to the P2Y12 receptor.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the P2Y12 receptor.
-
Reaction Mixture: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4):
-
P2Y12 receptor-containing membranes.
-
A fixed concentration of GDP.
-
A fixed concentration of the P2Y12 agonist, ADP.
-
Varying concentrations of the test compound (this compound).
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value for the inhibition of ADP-stimulated [³⁵S]GTPγS binding.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay assesses the effect of a compound on the aggregation of platelets in response to an agonist.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy human donors into sodium citrate (B86180) tubes. Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference for 100% aggregation.
-
Assay Setup: Place a cuvette with PRP in a light transmission aggregometer and stir at 37°C.
-
Baseline Measurement: Establish a stable baseline of light transmission.
-
Compound Incubation: Add the test compound (this compound) or vehicle to the PRP and incubate for a short period.
-
Agonist Addition: Add a fixed concentration of ADP to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time as platelets aggregate.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the test compound to the vehicle control.
Selectivity Profile
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. Published studies have confirmed that this compound is selective for the P2Y12 receptor over other purinergic receptors.[6]
Clinical Development and Discontinuation
Despite its promising preclinical profile, the clinical development of this compound was halted. The primary reason for the discontinuation was concerns over the metabolic stability of the ethyl ester moiety within the molecule's structure.[7] This highlights a crucial aspect of drug development where promising in vitro and in vivo preclinical data may not always translate to a viable clinical candidate due to pharmacokinetic challenges.
Conclusion
This compound is a well-characterized, potent, and selective reversible antagonist of the P2Y12 receptor. Its preclinical data demonstrated strong antiplatelet activity, supporting its initial development as a potential antithrombotic agent. However, the challenges associated with its metabolic stability ultimately led to the cessation of its clinical development. The story of this compound serves as a valuable case study for drug development professionals, emphasizing the critical importance of metabolic stability in the successful translation of a preclinical candidate to a clinically viable therapeutic. The detailed pharmacological and methodological data presented in this whitepaper provide a comprehensive resource for researchers working on P2Y12 receptor antagonists and in the broader field of antiplatelet therapy.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (this compound) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD 1283 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Rise and Fall of AZD1283: A P2Y12 Receptor Antagonist
An In-depth Technical Guide on the Discovery and Development of AZD1283
This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, a potent, orally bioavailable, and reversible antagonist of the P2Y12 receptor. Developed by AstraZeneca, this compound showed initial promise as an antiplatelet agent for the treatment of thromboembolic disorders. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, pharmacological profile, and the key experimental findings from its preclinical and clinical evaluation.
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. Inhibition of this receptor is a clinically validated strategy for the prevention of thrombotic events. This compound emerged from a lead optimization program aimed at identifying novel, non-nucleotide P2Y12 antagonists with an improved safety profile, particularly with respect to bleeding time, compared to existing antiplatelet therapies.
Mechanism of Action
This compound is a selective and reversible antagonist of the P2Y12 receptor. By binding to the receptor, it prevents ADP from initiating the intracellular signaling cascade that leads to platelet activation.
P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor activates the inhibitory G protein, Gi. This activation leads to two primary downstream effects: the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of the phosphoinositide 3-kinase (PI3K) pathway. The reduction in cAMP levels leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. The PI3K pathway further contributes to the amplification of platelet aggregation. By blocking the P2Y12 receptor, this compound inhibits these signaling events, thereby preventing platelet aggregation.
AZD1283: A Technical Overview of Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetic properties of AZD1283, a potent and selective antagonist of the P2Y12 receptor. The P2Y12 receptor is a critical target in the development of antiplatelet therapies, playing a central role in platelet activation and aggregation.[1] This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Binding and Functional Parameters
This compound demonstrates high affinity and potent antagonism at the P2Y12 receptor. Its binding characteristics have been evaluated through various in vitro and in vivo assays, establishing its profile as a promising antithrombotic agent.
In Vitro Affinity and Potency
The following table summarizes the key in vitro metrics for this compound.
| Parameter | Value | Assay Type | Notes |
| Binding Affinity (IC₅₀) | 11 nM | Radioligand Competition Binding | Measures direct competition with a radiolabeled ligand for the P2Y12 receptor.[2] |
| Functional Potency (IC₅₀) | 25 nM | GTPγS Binding Assay | Measures the inhibition of G-protein coupling downstream of receptor activation.[2] |
| Antiplatelet Potency (IC₅₀) | 3.6 µM | Platelet Aggregation Assay | Measures the inhibition of ADP-induced platelet aggregation.[3] |
| CYP450 Inhibition (IC₅₀) | |||
| CYP2C9 | 6.62 µM | CYP450 Inhibition Assay | Indicates potential for drug-drug interactions.[3] |
| CYP2C19 | 0.399 µM | CYP450 Inhibition Assay | [3] |
| CYP3A4 (Midazolam) | 4.28 µM | CYP450 Inhibition Assay | [3] |
| CYP3A4 (Testosterone) | 3.64 µM | CYP450 Inhibition Assay | [3] |
In Vivo Efficacy
In vivo studies in animal models confirm the antithrombotic effects of this compound.
| Parameter | Value | Model/Assay | Notes |
| Antithrombotic Efficacy (ED₅₀) | 3.0 µg/kg/min | Modified Folts Model (Dog) | Measures the dose required to induce increases in blood flow and inhibit platelet aggregation.[1] |
| Bleeding Time Increase (>3x) | 33 µg/kg/min | Modified Folts Model (Dog) | Indicates the therapeutic window by assessing bleeding risk.[1] |
Pharmacokinetic Profile
Pharmacokinetic studies provide insight into the metabolic stability and disposition of this compound.
| Parameter | Value | Species/System | Notes |
| Metabolic Half-Life (t½) | 6.08 min | Rat Liver Microsomes | Shows relatively poor stability in rat liver microsomes.[3] |
| Metabolic Half-Life (t½) | 37 min | Mouse Liver Microsomes | [4][5][6] |
| Metabolic Half-Life (t½) | 201 min | Dog Liver Microsomes | [3] |
| Metabolic Half-Life (t½) | 65.0 min | Human Liver Microsomes | [3] |
| Metabolic Half-Life (t½) | >159 min | Human Liver Microsomes | A separate study indicating higher stability.[4][5][6] |
Signaling and Experimental Visualizations
To clarify the mechanism of action and the processes for characterization, the following diagrams illustrate key pathways and workflows.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AZD1283: A Technical Guide for Antiplatelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZD1283, a potent and selective P2Y12 receptor antagonist, for use in antiplatelet aggregation studies. This document outlines the core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for in vitro and in vivo evaluation.
Introduction to this compound
This compound is a non-nucleotide, reversible antagonist of the P2Y12 receptor, a critical G protein-coupled receptor (GPCR) on the surface of platelets.[1] The P2Y12 receptor, when activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a central role in amplifying and sustaining platelet activation and aggregation, key events in the formation of thrombi.[2][3] By blocking this receptor, this compound effectively inhibits ADP-induced platelet aggregation, making it a compound of significant interest for the research and development of antithrombotic therapies.[4][5][6]
Mechanism of Action: P2Y12 Receptor Antagonism
The primary mechanism of action of this compound is the competitive and reversible inhibition of the P2Y12 receptor.[1] This receptor is coupled to the inhibitory G protein, Gi.[7] Upon ADP binding, the P2Y12 receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent platelet activation and aggregation.[3] this compound binds to the P2Y12 receptor, preventing ADP from binding and initiating this signaling cascade. The crystal structure of the human P2Y12 receptor in complex with this compound has been elucidated, providing a detailed understanding of their interaction at the molecular level.[1]
Caption: this compound Mechanism of Action on the P2Y12 Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Assay Condition | Reference |
| Binding IC50 | 11 nM | Radioligand competition binding assay | [4] |
| GTPγS IC50 | 25 nM | GTPγS binding assay | [4] |
| Antiplatelet Aggregation IC50 | 3.6 µM | ADP-induced platelet aggregation | [4] |
| Antithrombotic EC50 | 3 µg/(kg×min) | Inhibition of ADP-induced platelet aggregation in a dog model | [4] |
| CYP450 Inhibition | IC50 Value | Substrate | Reference |
| CYP2C9 | 6.62 µM | - | [4] |
| CYP2C19 | 0.399 µM | - | [4] |
| CYP3A4 | 4.28 µM | Midazolam | [4] |
| CYP3A4 | 3.64 µM | Testosterone | [4] |
| Pharmacokinetic Parameters (Rat) | Value | Metric | Reference |
| Liver Microsomal Stability (T1/2) | 6.08 min | Time | [4] |
| Cmax | 25.9 ± 11 ng/mL | Concentration | [4] |
| T1/2 | 1.68 ± 0.37 h | Time | [4] |
| Tmax | 0.25 h | Time | [4] |
| Pharmacokinetic Parameters (Dog) | Value | Metric | Reference |
| Liver Microsomal Stability (T1/2) | 201 min | Time | [4] |
| Pharmacokinetic Parameters (Human) | Value | Metric | Reference |
| Liver Microsomal Stability (T1/2) | 65.0 min | Time | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiplatelet activity of this compound.
In Vitro Assays
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the P2Y12 receptor.
Materials:
-
Human platelet membranes or cells expressing the human P2Y12 receptor.
-
[³H]2MeSADP (radioligand).
-
This compound or other test compounds.
-
Assay Buffer: Tris·HCl buffer containing 10 mM MgCl₂.[8]
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a microplate, incubate the P2Y12 receptor preparation (5-10 µg of membrane protein) with a fixed concentration of [³H]2MeSADP (e.g., 10 nM) and varying concentrations of this compound.[8]
-
Incubate the mixture at room temperature for 30 minutes.[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y12 antagonist (e.g., 10 µM this compound).[8]
-
Calculate the specific binding and determine the IC50 value of this compound.
This functional assay measures the activation of G proteins coupled to the P2Y12 receptor upon agonist stimulation.
Materials:
-
Membranes from cells expressing the P2Y12 receptor.
-
[³⁵S]GTPγS.
-
ADP (agonist).
-
This compound or other test compounds.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Microplate reader or scintillation counter.
Protocol:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of ADP to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction. For SPA-based assays, add SPA beads and centrifuge. For filtration assays, filter the reaction mixture through glass fiber filters.
-
Quantify the amount of bound [³⁵S]GTPγS using a suitable detector.
-
Determine the IC50 value of this compound by measuring its ability to inhibit ADP-stimulated [³⁵S]GTPγS binding.
LTA is the gold-standard method for assessing platelet function and is used to measure the inhibitory effect of compounds on platelet aggregation.
Materials:
-
Freshly drawn human or animal whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP solution (agonist).
-
This compound or other test compounds.
-
Light Transmission Aggregometer.
-
Stir bars.
Protocol:
-
Preparation of PRP and PPP:
-
Assay Procedure:
-
Pipette PRP into aggregometer cuvettes with stir bars.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate the PRP with either vehicle or varying concentrations of this compound for a specified time (e.g., 1-5 minutes) at 37°C with stirring.[1]
-
Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation inhibition is calculated relative to the vehicle control.
-
Caption: In Vitro Experimental Workflow for this compound Characterization.
In Vivo Assays
This model is widely used to evaluate the antithrombotic efficacy of compounds in vivo.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., ketamine/xylazine).
-
Ferric chloride (FeCl₃) solution (e.g., 20% w/v).[4]
-
Filter paper.
-
Doppler flow probe.
-
This compound or other test compounds.
Protocol:
-
Anesthetize the rat and expose the common carotid artery.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Administer this compound or vehicle via the desired route (e.g., intravenous, oral).
-
Induce thrombosis by applying a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 5 minutes).[4]
-
Monitor the arterial blood flow continuously.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.
Canine models are often used in later-stage preclinical studies due to their physiological similarities to humans.
Materials:
-
Beagle dogs.
-
Anesthetic.
-
Equipment for inducing coronary artery thrombosis (e.g., anodal current).
-
Flow probes to measure coronary blood flow.
-
Equipment for measuring bleeding time.
-
This compound or other test compounds.
Protocol:
-
Anesthetize the dog and instrument it for the measurement of cardiovascular parameters.
-
Expose a coronary artery and induce thrombosis, for example, by applying an anodal current to the intimal surface.
-
Administer this compound or vehicle intravenously.
-
Monitor coronary blood flow to assess the prevention or dissolution of the thrombus.
-
Measure bleeding time (e.g., from a small incision in the ear) to assess the hemostatic side effects.
-
Ex vivo platelet aggregation can also be performed on blood samples taken at various time points.
Caption: In Vivo Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a well-characterized P2Y12 receptor antagonist with potent antiplatelet activity demonstrated in a range of in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists in the field of thrombosis and hemostasis. The detailed methodologies will facilitate the design and execution of further studies to explore the therapeutic potential of this compound and other P2Y12 inhibitors. While showing promise, the development of this compound was halted before Phase II trials due to challenges with its pharmacokinetic profile, specifically poor absorption and metabolic instability of its ester moiety.[6] This highlights the importance of thorough preclinical evaluation, encompassing not only pharmacodynamic efficacy but also comprehensive pharmacokinetic and metabolic profiling.
References
- 1. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
AZD1283 in Thrombosis Research Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of AZD1283, a potent and selective P2Y12 receptor antagonist, for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines detailed experimental protocols for its evaluation in thrombosis research models.
Core Compound Profile
This compound is a reversible, non-thienopyridine antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. Its investigation in preclinical models has demonstrated significant antithrombotic efficacy.
Mechanism of Action and Signaling Pathway
This compound exerts its antithrombotic effects by selectively inhibiting the P2Y12 receptor on the surface of platelets. The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. By blocking this interaction, this compound effectively dampens the platelet response to ADP.
The downstream signaling pathway of the P2Y12 receptor is complex and involves multiple effector molecules. Upon ADP binding, the Gi-coupled P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation. Concurrently, the βγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as protein kinase B). This PI3K/Akt pathway, along with other signaling mediators like Rap1b, ultimately contributes to the conformational change of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.
Quantitative Data Presentation
The following tables summarize the key in vitro and in vivo quantitative data for this compound gathered from preclinical studies.
Table 1: In Vitro Activity and Metabolic Stability of this compound
| Parameter | Species/System | Value | Reference |
| P2Y12 Binding IC50 | Human | 11 nM | [1] |
| GTPγS IC50 | Human | 25 nM | [1] |
| ADP-induced Platelet Aggregation IC50 | Human | 3.6 µM | [1] |
| Metabolic Half-life (T1/2) | Mouse Liver Microsomes | 37 min | [2][3] |
| Metabolic Half-life (T1/2) | Dog Liver Microsomes | 201 min | [4] |
| Metabolic Half-life (T1/2) | Human Liver Microsomes | > 160 min | [2][3] |
| CYP2C9 Inhibition IC50 | Human | 6.62 µM | [1] |
| CYP2C19 Inhibition IC50 | Human | 0.399 µM | [1] |
| CYP3A4 (Midazolam substrate) Inhibition IC50 | Human | 4.28 µM | [1] |
| CYP3A4 (Testosterone substrate) Inhibition IC50 | Human | 3.64 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Thrombosis Models
| Model | Species | Endpoint | Value | Reference |
| Modified Folts Model | Dog | Antithrombotic EC50 | 3 µg/(kg·min) | [1] |
| Modified Folts Model | Dog | Dose for >3-fold increase in bleeding time | 33 µg/(kg·min) | [5] |
| Rat Ferric Chloride Model | Rat | Antithrombotic Efficacy | Potent | [6] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Value | Reference |
| Cmax | Rat | 1 mg/kg, p.o. | 25.9 ± 11 ng/mL | [4] |
| Tmax | Rat | 1 mg/kg, p.o. | 0.25 h | [4] |
| T1/2 | Rat | 1 mg/kg, p.o. | 1.68 ± 0.37 h | [4] |
Note: A comprehensive and consolidated preclinical pharmacokinetic profile for this compound across multiple species is not fully available in the public domain. The data presented is based on the available fragmented information.
Experimental Protocols
Detailed methodologies for key in vivo models used to evaluate the antithrombotic and hemostatic effects of this compound are provided below.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.
Objective: To evaluate the ability of this compound to prevent or delay the formation of an occlusive thrombus in the carotid artery following chemical injury.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Dissecting microscope
-
Micro-Doppler flow probe
-
Ferric chloride (FeCl3) solution (e.g., 20% in distilled water)
-
Filter paper strips (e.g., 1-2 mm wide)
-
Surgical instruments (forceps, scissors, vessel clamps)
-
This compound formulation for administration (e.g., oral gavage)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues and vagus nerve.
-
Flow Probe Placement: Place a micro-Doppler flow probe around the carotid artery to monitor blood flow continuously.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., orally, 1 hour before injury).
-
Thrombus Induction:
-
Saturate a small piece of filter paper with the FeCl3 solution.
-
Apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery, downstream of the flow probe.
-
Leave the filter paper in place for a defined period (e.g., 10 minutes).
-
After the application period, remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor carotid artery blood flow using the Doppler flow probe.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow (flow < 10% of baseline) for a sustained period (e.g., 5 minutes).
-
A cut-off time (e.g., 60 minutes) is typically set, after which the artery is considered patent if occlusion has not occurred.
-
Modified Folts Model of Coronary Artery Thrombosis in Dogs
This model simulates conditions of endothelial injury and stenosis to induce cyclic flow reductions (CFRs) due to recurrent platelet-rich thrombus formation and dislodgement.
Objective: To assess the efficacy of this compound in preventing or reducing the frequency of CFRs in a stenosed and damaged coronary artery.
Disclaimer: A highly specific, step-by-step protocol for the modified Folts model as applied to this compound is not fully available in the public domain. The following is a representative protocol based on the general principles of the model.
Materials:
-
Mongrel dogs of either sex (e.g., 10-15 kg)
-
Anesthesia (e.g., sodium pentobarbital) and ventilator
-
Surgical instruments for thoracotomy
-
Electromagnetic flow probe
-
Adjustable plastic constrictor for stenosis
-
Arterial forceps for vessel injury
-
Physiological monitoring equipment (ECG, blood pressure)
-
This compound for intravenous infusion
Procedure:
-
Animal Preparation: Anesthetize, intubate, and ventilate the dog. Monitor vital signs throughout the procedure.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Isolate a segment of the left anterior descending (LAD) or circumflex (LCX) coronary artery.
-
Place an electromagnetic flow probe around the artery to measure coronary blood flow.
-
-
Induction of Cyclic Flow Reductions (CFRs):
-
Place an adjustable plastic constrictor around the artery, distal to the flow probe, and tighten it to create a critical stenosis (e.g., reducing blood flow by 50-70%).
-
Induce endothelial injury by gently clamping the artery at the site of the stenosis with arterial forceps for a brief period.
-
Observe the coronary blood flow for the development of CFRs, which are characterized by a gradual decline in flow followed by a sudden restoration. A stable pattern of CFRs should be established before drug administration.
-
-
Drug Administration:
-
Once a consistent pattern of CFRs is established, administer this compound or vehicle as a continuous intravenous infusion.
-
-
Monitoring and Endpoint:
-
Continuously record coronary blood flow.
-
The primary endpoint is the reduction or elimination of CFRs during and after the infusion of this compound.
-
The dose-response relationship can be determined by administering escalating doses of the compound.
-
Rat Tail Bleeding Time Assay
This assay is a common method to assess the potential bleeding risk associated with antiplatelet agents.
Objective: To measure the effect of this compound on the time to hemostasis following a standardized tail injury in rats.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Scalpel or sharp blade
-
Water bath or beaker with saline at 37°C
-
Stopwatch
-
Filter paper
-
This compound formulation for administration
Procedure:
-
Animal Preparation and Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., orally, 1 hour before the procedure).
-
Anesthesia: Anesthetize the rat.
-
Tail Transection:
-
Immerse the rat's tail in the 37°C saline for a few minutes to standardize temperature and promote blood flow.
-
Make a standardized transverse cut of the tail tip (e.g., 3 mm from the end) with a sharp scalpel.
-
-
Bleeding Time Measurement:
-
Immediately after transection, immerse the tail back into the 37°C saline.
-
Start the stopwatch.
-
Observe for the cessation of bleeding. The bleeding time is defined as the time from the tail transection until bleeding stops for a continuous period (e.g., 30 seconds).
-
Gently blot the tail with filter paper every 15-30 seconds to check for re-bleeding, being careful not to dislodge the forming clot.
-
A maximum cut-off time (e.g., 20 minutes) is typically used, and if bleeding persists beyond this time, it is recorded as the cut-off time.
-
Conclusion
This compound is a potent P2Y12 receptor antagonist with demonstrated antithrombotic effects in preclinical models of thrombosis. This technical guide provides a foundational understanding of its mechanism of action, key quantitative data, and detailed experimental protocols to aid in the design and interpretation of future research in the field of thrombosis and hemostasis. Further investigation into its complete pharmacokinetic and pharmacodynamic profile will be crucial for its potential clinical development.
References
- 1. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Plasma Protein Binding Rate - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
AZD1283: A Technical Guide for its Evaluation as a P2Y12 Receptor PET Imaging Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZD1283, a potent and selective P2Y12 receptor antagonist, and its investigation as a potential positron emission tomography (PET) imaging agent. The P2Y12 receptor is a key player in platelet aggregation and is also expressed on microglia in the central nervous system (CNS), making it an attractive target for imaging neuroinflammation in various neurological diseases.[1][2] This document details the core characteristics of this compound, the methodologies for its radiolabeling and preclinical evaluation, and a summary of the key findings that ultimately determined its suitability as a PET tracer for CNS imaging.
Core Compound and Radiotracer Properties
This compound is a high-affinity antagonist of the P2Y12 receptor.[3][4][5] For PET imaging applications, it has been radiolabeled with carbon-11 (B1219553) to produce [11C]this compound. The key quantitative data for both the parent compound and its radiolabeled form are summarized below.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (IC50) | 11 nM | Radioligand Competition Binding Assay | [4][5] |
| Functional Antagonism (GTPγS IC50) | 25 nM | GTPγS Binding Assay | [4][5] |
| Antiplatelet Aggregation (IC50) | 3.6 µM | In vitro platelet aggregation assay | [4] |
| Antithrombotic Efficacy (ED50) | 3 µg/(kg·min) | In vivo dog model | [3] |
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Reference |
| Radiochemical Purity | >99% | [1][2] |
| Molar Activity | 1142.84 ± 504.73 mCi/µmol | [1][2] |
| In Vitro Stability (in formulation) | >99% intact after 90 min | [1][2] |
| In Vitro Stability (in human serum) | >99% intact after 60 min | [1][2] |
Table 2: Radiochemical Properties of [11C]this compound
| Parameter | Half-life (t1/2) | Species | Reference |
| Metabolic Stability | 37 min | Mouse Liver Microsomes | [1][2] |
| >160 min | Human Liver Microsomes | [1][2] |
Table 3: Metabolic Stability of this compound
| Species | Peak Brain Uptake (SUV) | Key Finding | Reference |
| Mouse | Negligible (0.55 ± 0.37 %ID/g at 5 min) | Low brain penetration | [2] |
| Rhesus Macaque | 0.37 | Negligible CNS uptake | [1][2] |
Table 4: In Vivo Brain Uptake of [11C]this compound
P2Y12 Receptor Signaling Pathway
This compound exerts its effect by blocking the P2Y12 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gi protein.[6] Activation of the P2Y12 receptor by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that leads to platelet activation and aggregation.[6][7] In the CNS, this receptor is involved in microglial activation and migration.[6]
Caption: P2Y12 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is achieved through a palladium-catalyzed cross-coupling reaction.[1]
Materials:
-
Brominated precursor of this compound
-
[11C]HCN (produced from [11C]CO2)
-
Palladium catalyst
-
Solvents and reagents for synthesis and purification
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
C18 Sep-Pak cartridge for reformulation
Procedure:
-
Production of [11C]HCN: [11C]CO2 produced from a cyclotron is converted to [11C]HCN.
-
Radiolabeling Reaction: The brominated precursor of this compound is reacted with [11C]HCN in the presence of a palladium catalyst.
-
Purification: The reaction mixture is purified using semi-preparative HPLC to isolate [11C]this compound.
-
Reformulation: The purified [11C]this compound is trapped on a C18 Sep-Pak cartridge, eluted with ethanol, and reformulated in a saline solution suitable for intravenous injection.
-
Quality Control: The final product is analyzed for radiochemical purity and molar activity using analytical HPLC.
In Vitro Metabolic Stability Assay
The metabolic stability of this compound is assessed using liver microsomes from different species.
Materials:
-
This compound
-
Pooled liver microsomes (mouse and human)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes, phosphate buffer, and this compound.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: The half-life (t1/2) of the compound is calculated from the degradation profile.
Dynamic PET/CT Imaging
In vivo evaluation of [11C]this compound is performed using dynamic PET/CT imaging in animal models.[1]
Materials:
-
[11C]this compound in a sterile injectable formulation
-
Animal models (e.g., wild-type mice, P2Y12 knockout mice, rhesus macaque)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Animal Preparation: The animal is anesthetized and positioned in the PET/CT scanner.
-
Tracer Administration: A bolus of [11C]this compound (e.g., 300 µCi for a mouse) is administered intravenously via a tail vein catheter at the start of the scan.[1]
-
Dynamic PET Scan: A dynamic PET scan is acquired over a period of 60 minutes.[1]
-
CT Scan: A CT scan is performed for attenuation correction and anatomical co-registration.
-
Image Reconstruction: The PET data is reconstructed using an appropriate algorithm (e.g., OSEM-3D).[1]
-
Image Analysis: Regions of interest (ROIs) are drawn on the images (e.g., brain, liver) to generate time-activity curves (TACs) and calculate the Standardized Uptake Value (SUV).
Caption: Experimental workflow for a preclinical [11C]this compound PET/CT imaging study.
Ex Vivo Biodistribution and Metabolite Analysis
Ex vivo analysis is conducted to confirm the in vivo PET findings and assess the metabolic fate of the radiotracer.[1]
Materials:
-
Anesthetized animals previously injected with [11C]this compound
-
Gamma counter
-
Tissue homogenization equipment
-
Solvents for extraction (e.g., acetonitrile)
-
HPLC system with a radioactivity detector
Procedure:
-
Tissue Harvesting: At a predetermined time point after tracer injection (e.g., 60 minutes), the animal is euthanized, and tissues of interest (e.g., blood, brain, liver) are collected.[2]
-
Biodistribution: The radioactivity in each tissue is measured using a gamma counter, and the percentage of injected dose per gram of tissue (%ID/g) is calculated.
-
Metabolite Analysis:
-
Tissues are homogenized and proteins are precipitated with a solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant is collected.
-
The supernatant is analyzed by radio-HPLC to separate the parent radiotracer from its radioactive metabolites.
-
The percentage of intact [11C]this compound is determined.
-
Summary of Findings and Suitability as a PET Agent
The investigation into [11C]this compound as a PET imaging agent for the P2Y12 receptor in the CNS revealed several key characteristics.
Caption: Logical relationship of this compound's properties determining its suitability as a CNS PET agent.
Despite its promising in vitro properties, including high affinity for the P2Y12 receptor and excellent metabolic stability in human liver microsomes, [11C]this compound demonstrated negligible uptake in the central nervous system in both mouse and non-human primate models.[1][2] Furthermore, the radiotracer exhibited rapid and high accumulation in the liver, which was found to be independent of P2Y12R expression and metabolism.[1] These findings indicate that [11C]this compound does not effectively cross the blood-brain barrier, a critical requirement for a CNS PET imaging agent.
Conclusion
While this compound is a potent and selective P2Y12 receptor antagonist with favorable in vitro characteristics, its radiolabeled form, [11C]this compound, is not a suitable PET imaging agent for the central nervous system due to poor blood-brain barrier penetration and high peripheral uptake in the liver.[1] The research, however, provides a valuable foundation for the development of future P2Y12R radiotracers, highlighting the importance of assessing brain permeability early in the development process. The metabolic stability of the this compound chemical scaffold suggests that it may serve as a promising starting point for the design of new analogs with improved brain uptake characteristics.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Ballet of AZD1283: An In-Depth Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of AZD1283, a potent and selective antagonist of the P2Y12 receptor. Developed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the interaction of this compound and its analogs with their molecular target, offering insights into the optimization of this chemical scaffold for improved therapeutic properties. The information presented herein is a synthesis of preclinical data from key medicinal chemistry and pharmacology studies.
Core Structure and Pharmacophore of this compound
This compound, with the chemical name ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate, is a non-nucleotide, reversible antagonist of the P2Y12 receptor, a crucial player in ADP-mediated platelet aggregation.[1] Its structure can be dissected into three key moieties, each contributing to its binding affinity and overall pharmacological profile:
-
Pyridine (B92270) Core: The central dihydropyridine (B1217469) ring is a critical scaffold for orienting the other functional groups within the binding pocket of the P2Y12 receptor.
-
Piperidine-Acylsulfonamide Linker: This portion of the molecule extends into a key interaction domain of the receptor, with the acylsulfonamide group forming crucial hydrogen bonds.
-
Benzyl (B1604629) Group: The terminal benzyl group engages in important hydrophobic interactions within the receptor binding site.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for this compound and a series of its bicyclic pyridine analogs. These analogs were designed to improve metabolic stability while maintaining potent P2Y12 antagonism. The key modification involves the cyclization of the ester substituent on the pyridine ring to the ortho-methyl group, leading to lactone formation.[2][3]
Table 1: In Vitro P2Y12 Receptor Antagonism and Platelet Aggregation Inhibition [2]
| Compound | R¹ | R² | ADP-induced Platelet Aggregation IC₅₀ (μM) |
| This compound | - | - | 0.011 (binding IC₅₀) |
| 58a | H | H | 0.25 ± 0.03 |
| 58b | F | H | 0.18 ± 0.02 |
| 58c | Cl | H | 0.15 ± 0.01 |
| 58d | CH₃ | H | 0.21 ± 0.02 |
| 58e | H | F | 0.12 ± 0.01 |
| 58f | H | Cl | 0.09 ± 0.01 |
| 58g | H | CH₃ | 0.14 ± 0.02 |
| 58h | H | OCH₃ | 0.31 ± 0.04 |
| 58i | 4-Me | H | 0.08 ± 0.01 |
| 58j | 4-Me | F | 0.06 ± 0.01 |
| 58k | 4-Me | Cl | 0.05 ± 0.01 |
| 58l | 4-Me | CH₃ | 0.04 ± 0.01 |
Table 2: In Vitro Metabolic Stability in Liver Microsomes [2]
| Compound | Rat Liver Microsomes (T₁/₂ min) | Human Liver Microsomes (T₁/₂ min) |
| This compound | 15.3 ± 1.2 | 37.0 ± 2.5 |
| 58a | 45.6 ± 3.1 | 89.1 ± 5.4 |
| 58b | 51.2 ± 4.5 | 102.3 ± 8.7 |
| 58c | 55.8 ± 3.9 | 115.6 ± 9.3 |
| 58d | 48.9 ± 3.7 | 95.4 ± 7.8 |
| 58i | 85.4 ± 6.2 | 158.9 ± 12.1 |
| 58j | 92.1 ± 7.8 | 172.5 ± 14.3 |
| 58k | 98.7 ± 8.1 | 185.4 ± 15.6 |
| 58l | 110.2 ± 9.5 | >240 |
Key SAR Insights
The data presented in the tables reveals several critical structure-activity relationships:
-
Cyclization to Lactones: The formation of the bicyclic lactone structure from the linear ester of this compound significantly enhances metabolic stability in both rat and human liver microsomes.[2] This is a crucial improvement, as the poor metabolic stability of the ester in this compound was a key factor limiting its clinical development.[4]
-
Substitution on the Piperidine (B6355638) Ring: The introduction of a 4-methyl substituent on the piperidinyl moiety (as seen in compounds 58i-58l) further improves metabolic stability.[2]
-
Substitution on the Benzyl Group: Modifications to the benzyl group influence the potency of platelet aggregation inhibition. Electron-withdrawing groups (e.g., Cl, F) and small alkyl groups (e.g., CH₃) on the phenyl ring generally lead to more potent compounds. Compound 58l , with a 4-methyl group on the piperidine and a methyl group on the benzyl ring, emerged as a highly potent and metabolically stable analog.[2]
P2Y12 Receptor Signaling Pathway and Antagonist Interaction
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand ADP, initiates a signaling cascade leading to platelet activation and aggregation. This compound and its analogs act as competitive antagonists, binding to the receptor and preventing ADP from initiating this cascade.
P2Y12 receptor signaling pathway and the inhibitory action of this compound.
The crystal structure of the human P2Y12 receptor in complex with this compound reveals that the antagonist binds in a pocket formed by transmembrane helices III, IV, V, VI, and VII.[1] The piperidinyl-nicotinate moiety inserts into a sub-pocket, while the benzylsulfonyl group interacts with helices VI and VII.[1] This structural information is invaluable for the rational design of new, more potent, and selective P2Y12 antagonists.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
P2Y12 Receptor Binding Assay
This assay determines the affinity of a compound for the P2Y12 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for a P2Y12 receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human P2Y12 receptor are prepared from a suitable cell line (e.g., CHO cells).
-
Incubation: A fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [³H]-AZD1283) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
ADP-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors and centrifuged at a low speed to obtain PRP.
-
Incubation: PRP is pre-incubated with either a vehicle control or varying concentrations of the test compound.
-
Aggregation Induction: Platelet aggregation is initiated by the addition of a submaximal concentration of ADP.
-
Measurement: The change in light transmittance through the PRP sample is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation, is calculated.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.
Methodology:
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (from rat or human) in a phosphate (B84403) buffer containing a cofactor, typically NADPH, to initiate the metabolic reactions.
-
Time Course: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by the addition of a quenching solvent, such as acetonitrile.
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (T₁/₂) of the compound in the microsomal preparation is calculated from the rate of disappearance of the parent compound over time.
Conclusion
The structural activity relationship of this compound and its analogs demonstrates a clear path towards optimizing P2Y12 receptor antagonists for improved drug-like properties. The key learnings from the SAR studies, particularly the significant enhancement of metabolic stability through lactonization of the pyridine core and substitution on the piperidine ring, provide a strong foundation for the design of next-generation antiplatelet agents. The detailed experimental protocols and an understanding of the P2Y12 signaling pathway further empower researchers to rationally design and evaluate new chemical entities with the potential for superior therapeutic profiles in the treatment of thrombotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (this compound) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
AZD1283: A Technical Guide to its Role in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1283 is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3] Developed by AstraZeneca, this compound was investigated as a potential antiplatelet therapeutic for the prevention of thrombotic events in patients with cardiovascular disease.[4] Although its clinical development was halted prior to Phase II trials due to challenges with oral bioavailability and metabolic stability, the preclinical data and research surrounding this compound provide valuable insights into the pharmacology of P2Y12 receptor antagonism and its role in cardiovascular disease.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound exerts its antiplatelet effect by competitively binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet activation, aggregation, and thrombus formation.[1][7]
By blocking the binding of ADP to the P2Y12 receptor, this compound inhibits this signaling pathway, thereby preventing platelet activation and aggregation.[2][3] This reversible antagonism offers a potentially more controlled antiplatelet effect compared to irreversible P2Y12 inhibitors like clopidogrel.[6]
P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor activates the inhibitory G protein, Gi. This activation leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced protein kinase A (PKA) activity, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is associated with the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.
-
Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunit of the G protein activates PI3K, which initiates a signaling cascade that contributes to the stabilization of the platelet aggregate.
The following diagram illustrates the P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Preclinical Data
The preclinical development of this compound generated a range of quantitative data characterizing its potency, efficacy, and pharmacokinetic properties. This data is summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Assay | Species/System | IC50 | Reference |
| P2Y12 Receptor Binding | Human Platelet Membranes | 11 nM | [1] |
| GTPγS Binding | Human Platelet Membranes | 25 nM | [1] |
| ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | 3.6 µM | [1] |
Table 2: In Vivo Efficacy of this compound in a Modified Folts Dog Model
| Parameter | Value | Reference |
| Antithrombotic EC50 (inhibition of ADP-induced platelet aggregation) | 3 µg/(kg·min) | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Microsomal Stability (T1/2) | |||
| Rat Liver Microsomes | 6.08 min | [1] | |
| Dog Liver Microsomes | 201 min | [1] | |
| Human Liver Microsomes | 65.0 min | [1] | |
| Pharmacokinetics in Rat (Oral Gavage) | |||
| Cmax | 25.9 ± 11 ng/mL | [1] | |
| Tmax | 0.25 h | [1] | |
| T1/2 | 1.68 ± 0.37 h | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Radioligand Binding Assay for P2Y12 Receptor
This assay measures the affinity of a test compound for the P2Y12 receptor by competing with a radiolabeled ligand.
Materials:
-
Human platelet membranes
-
[³H]-2MeSADP (radioligand)
-
This compound or other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare a suspension of human platelet membranes in binding buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of [³H]-2MeSADP (to a final concentration of ~1-2 nM)
-
50 µL of varying concentrations of this compound or test compound.
-
-
Initiate the binding reaction by adding 100 µL of the platelet membrane suspension to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known P2Y12 antagonist) from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the P2Y12 receptor.
Materials:
-
Human platelet membranes
-
[³⁵S]GTPγS (radioligand)
-
GDP
-
ADP
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4)
Procedure:
-
Prepare a suspension of human platelet membranes in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
GDP (to a final concentration of ~10 µM)
-
Varying concentrations of this compound or test compound.
-
ADP (to a final concentration that elicits a submaximal response)
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound radioactivity as described for the radioligand binding assay.
-
Determine the IC50 value of the test compound for the inhibition of ADP-stimulated [³⁵S]GTPγS binding.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood collected in sodium citrate.
-
ADP solution
-
This compound or other test compounds
-
Platelet aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by centrifugation of whole blood.
-
Adjust the platelet count of the PRP if necessary.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) and a cuvette with PPP to set 100% aggregation.
-
Add the test compound (this compound) or vehicle to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a solution of ADP.
-
Record the change in light transmittance for a set period.
-
Calculate the percentage of platelet aggregation and the inhibitory effect of the test compound.
Modified Folts Model of Coronary Artery Thrombosis in Dogs
This in vivo model is used to evaluate the antithrombotic efficacy of a compound.
Procedure:
-
Anesthetize a dog and surgically expose a coronary artery.
-
Induce endothelial injury to a segment of the artery.
-
Place an external constrictor around the injured segment to create a stenosis.
-
Monitor coronary blood flow. Cyclic flow reductions (CFRs) indicate the formation and dislodgement of platelet-rich thrombi.
-
Administer the test compound (this compound) intravenously and observe the effect on the CFRs.
-
Abolition or reduction in the frequency and severity of CFRs indicates antithrombotic efficacy.
-
Bleeding time can also be measured to assess the safety profile of the compound.
Clinical Development and Discontinuation
This compound entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.[8] However, the development was discontinued (B1498344) before the initiation of Phase II trials.[5] The primary reasons for discontinuation were reported to be inadequate oral absorption and limited metabolic stability of the ester moiety in humans, leading to unfavorable pharmacokinetic properties.[5][6] No detailed results from the Phase I clinical trial have been published in the peer-reviewed literature.
Conclusion
This compound is a well-characterized P2Y12 receptor antagonist that demonstrated potent antiplatelet activity in preclinical studies. While its journey to the clinic was halted due to pharmacokinetic challenges, the research surrounding this compound has contributed significantly to the understanding of P2Y12 receptor pharmacology and the development of subsequent antiplatelet agents. The data and methodologies presented in this technical guide serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Novel strategies in antithrombotic therapy: targeting thrombosis while preserving hemostasis [frontiersin.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Adaptation of the Folts and electrolytic methods of arterial thrombosis for the study of anti-thrombotic molecules in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Preclinical Profile of AZD1283: A P2Y12 Receptor Antagonist for Thromboembolic Disorders
Introduction
AZD1283 is a potent, reversible, and selective antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation.[1][2] Developed by AstraZeneca, it was investigated as an oral antiplatelet agent for the prevention and treatment of thromboembolic disorders.[2][3] The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[4] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a key step in the formation of a stable thrombus.[4][5] this compound was designed to competitively block this interaction, thereby inhibiting platelet aggregation.[6] Although it showed promising antithrombotic efficacy in preclinical models, its development was halted before Phase II clinical trials due to challenges with absorption and metabolic stability of its ester moiety.[2] This guide provides a detailed overview of the preclinical studies of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental protocols used in its evaluation.
Mechanism of Action
The primary mechanism of action for this compound is the direct, competitive antagonism of the P2Y12 receptor.[6] In the process of thrombosis, vascular injury leads to the release of ADP from dense granules of activated platelets. ADP then binds to two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12.[2] The P2Y1 receptor initiates a transient platelet aggregation, while the P2Y12 receptor, coupled to the Gi protein, is responsible for completing and amplifying the aggregation response.[4]
Activation of the P2Y12 receptor by ADP inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn promotes platelet activation and degranulation.[4] This signaling cascade culminates in the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet cross-linking and thrombus formation.[4] this compound blocks the binding of ADP to the P2Y12 receptor, thereby preventing this downstream signaling and inhibiting platelet aggregation.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. AZD-1283 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases | MDPI [mdpi.com]
- 5. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of AZD1283
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of AZD1283, a potent and selective P2Y12 receptor antagonist. The information is compiled from peer-reviewed literature and is intended for research and development purposes.
I. Overview of this compound
This compound is a reversible, orally active antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. By blocking this receptor, this compound inhibits ADP-induced platelet aggregation, making it a compound of interest for the prevention of thrombotic events.
II. Synthesis of this compound
A multi-kilogram scale synthesis of this compound has been developed, providing a robust and scalable method for producing the active pharmaceutical ingredient (API). The synthesis is a two-step process involving a coupling reaction followed by an amide bond formation.
A. Multi-Kilogram Scale Synthesis Protocol
This protocol is adapted from the process described in Organic Process Research & Development.
Step 1: Synthesis of 1-(5-cyano-3-(ethoxycarbonyl)-2-methylpyridin-6-yl)piperidine-4-carboxylic acid
-
Reaction: Coupling of Ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid (isonipecotic acid).
-
Procedure:
-
Combine Ethyl 6-chloro-5-cyano-2-methylnicotinate and 4-piperidinecarboxylic acid in a suitable reaction vessel.
-
The reaction is carried out in a suitable solvent.
-
The mixture is heated to facilitate the coupling reaction.
-
Upon completion, the product is isolated.
-
Step 2: Synthesis of this compound (Amide Coupling)
-
Reaction: Amide coupling of the product from Step 1 with benzylsulfonamide.
-
Procedure:
-
The carboxylic acid from the previous step is activated with CDI.
-
Benzylsulfonamide is then added to the reaction mixture.
-
The reaction proceeds to form the final this compound product.
-
B. Radiosynthesis of [11C]this compound
For use in Positron Emission Tomography (PET) imaging, a radiolabeled version of this compound, [11C]this compound, can be synthesized.
-
Reaction: Palladium-catalyzed cross-coupling reaction.
-
Precursors: A brominated precursor of this compound and [11C]HCN.[3]
-
Procedure:
-
The brominated precursor is reacted with [11C]HCN in the presence of a palladium catalyst.
-
The reaction mixture is heated in a pressurized reactor.
-
-
Yield and Purity: This method reliably produces [11C]this compound with high chemical and radiochemical purity (>99%).[3]
III. Purification of this compound
Purification is a critical step to ensure the high purity of the final this compound product, suitable for research and potential clinical applications. The method of purification depends on the scale and the intended use of the compound.
A. Purification of Non-Radiolabeled this compound (Multi-Kilogram Scale)
While the specific details for the multi-kilogram scale purification are proprietary and not fully disclosed in the public literature, the process would typically involve crystallization to achieve high purity of the final API.
General Crystallization Protocol (Conceptual)
-
Solvent Selection: Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude this compound in the selected solvent at an elevated temperature.
-
Cooling and Crystallization: Slowly cool the solution to induce crystallization. The rate of cooling can influence crystal size and purity.
-
Isolation: The crystallized this compound is isolated by filtration.
-
Washing: The filter cake is washed with a cold solvent to remove residual impurities.
-
Drying: The purified this compound is dried under vacuum to remove residual solvents.
B. Purification of [11C]this compound (Semi-Preparative HPLC)
The radiolabeled [11C]this compound is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[3]
-
Column: Phenomenex Gemini 5 µm C18 110 Å, 250 x 10 mm.[3]
-
Mobile Phase:
-
Gradient Program: 50-90% B over 20 minutes.[3]
-
Flow Rate: 5 mL/min.[3]
-
Post-Purification: The purified [11C]this compound is trapped on a C18 Sep-Pak cartridge and reformulated in a suitable vehicle for in vivo studies (e.g., saline with 10% ethanol).[3]
IV. Quantitative Data Summary
| Parameter | Multi-Kilogram Synthesis (Step 1) | Multi-Kilogram Synthesis (Step 2) | [11C]this compound Radiosynthesis |
| Yield | 81%[1][2] | 79%[1][2] | 12.69 ± 10.64 mCi |
| Purity | - | >98% (typical for API) | >99% (radiochemical)[3] |
| Molar Activity | N/A | N/A | 1142.84 ± 504.73 mCi/µmol[3] |
V. Visualizations
A. This compound Synthesis Workflow
Caption: Multi-kilogram synthesis workflow for this compound.
B. P2Y12 Receptor Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols: Radiolabeling of AZD1283 with Carbon-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the radiolabeling of AZD1283 with Carbon-11 ([¹¹C]this compound), a potent P2Y12 receptor antagonist, for use as a Positron Emission Tomography (PET) radiotracer.[1][2][3] this compound is under investigation for its potential in imaging neuroinflammation and thromboembolic disorders.[1][3] The P2Y12 receptor is a key player in platelet activation and is also expressed on microglia in the central nervous system, making it a valuable target for molecular imaging.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from the radiosynthesis of [¹¹C]this compound.
| Parameter | Value | Reference |
| Activity | 12.69 ± 10.64 mCi | [1][2] |
| Chemical Purity | >99% | [1] |
| Radiochemical Purity | >99% | [1][2] |
| Molar Activity | 1142.84 ± 504.73 mCi/µmol | [1][2] |
| In Vitro Stability (in formulation) | >99% intact after 90 min | [1][2] |
| In Vitro Stability (in human serum) | >99% intact after 60 min | [1][2] |
Experimental Protocols
Production of [¹¹C]CO₂
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[1]
Synthesis of [¹¹C]HCN
The synthesized [¹¹C]CO₂ is converted to [¹¹C]HCN, a common precursor for Carbon-11 radiolabeling.[1]
Radiosynthesis of [¹¹C]this compound
[¹¹C]this compound is synthesized via a palladium-catalyzed cross-coupling reaction.[1] The key steps are as follows:
-
Precursor Preparation: A brominated precursor of this compound is required for the cyanation reaction.[1]
-
Cyanation Reaction: The brominated precursor is reacted with [¹¹C]HCN in the presence of a palladium catalyst.[1]
-
Purification: The crude product is purified using analytical High-Performance Liquid Chromatography (HPLC).[1][2]
-
Formulation: The purified [¹¹C]this compound is trapped on a C18 plus light sep-pak and reformulated in a solution of saline and ethanol, making it suitable for in vivo administration.[1]
Visualizations
P2Y12 Receptor Signaling Pathway
This compound is an antagonist of the P2Y12 receptor (P2Y12R).[3][5] The binding of its natural ligand, adenosine (B11128) diphosphate (B83284) (ADP), to the P2Y12R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that plays a central role in platelet activation and aggregation.[4][6][7] This pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of phosphoinositide 3-kinase (PI3K).[4][6][7]
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for [¹¹C]this compound Radiosynthesis
The following diagram illustrates the key steps in the production and quality control of [¹¹C]this compound.
Caption: Workflow for the radiosynthesis and formulation of [¹¹C]this compound.
References
- 1. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD-1283 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: AZD1283 In Vitro Platelet Aggregation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, a G protein-coupled receptor on the platelet surface, plays a central role in amplifying and sustaining platelet activation and aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP).[1][2][3] Consequently, P2Y12 has become a key target for antiplatelet therapies aimed at preventing thrombotic events.[1][2]
AZD1283 is a potent, selective, and reversible antagonist of the P2Y12 receptor.[1][4] It inhibits ADP-induced platelet aggregation, making it a compound of interest for the research and development of novel antithrombotic agents.[5][6] This document provides a detailed protocol for evaluating the in vitro efficacy of this compound using a light transmission aggregometry (LTA) assay. LTA is a widely used method to measure platelet aggregation by monitoring changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist.[7][8][9]
Principle of the Assay
The in vitro platelet aggregation assay measures the ability of platelets in PRP to aggregate upon stimulation with an agonist, such as ADP. An aggregometer measures the increase in light transmission through the PRP sample as platelets aggregate. Platelet-poor plasma (PPP) is used as a reference to define 100% aggregation (maximum light transmission).[7] The inhibitory effect of this compound is quantified by pre-incubating PRP with various concentrations of the compound before adding the agonist and measuring the reduction in the aggregation response.
P2Y12 Signaling Pathway and this compound Mechanism of Action
ADP released from dense granules of activated platelets binds to two P2Y receptors on the platelet surface: P2Y1 and P2Y12.[3][10] The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[2] Activation of the P2Y12 receptor by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels alleviate the inhibition of platelet activation pathways, ultimately leading to the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[2] Activated GPIIb/IIIa receptors bind to fibrinogen, cross-linking adjacent platelets and causing aggregation.[3][10] this compound acts as a competitive antagonist at the P2Y12 receptor, preventing ADP from binding and thereby inhibiting this signaling cascade and subsequent platelet aggregation.[1][2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Use of AZD1283 in a Modified Folts Model in Dogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for evaluating the efficacy of AZD1283, a potent and reversible P2Y12 receptor antagonist, in a modified Folts model of coronary artery thrombosis in dogs. The Folts model is a well-established in vivo model for studying arterial thrombosis and the effects of antiplatelet agents.
Introduction to this compound and the P2Y12 Receptor
This compound is a non-nucleotide, reversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1] The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine (B11128) diphosphate (B83284) (ADP).[2][3] This activation initiates a signaling cascade that ultimately leads to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptors on the platelet surface, promoting platelet aggregation and thrombus formation.[4] By blocking the P2Y12 receptor, this compound is expected to inhibit platelet aggregation and reduce the incidence of thrombotic events.[1][5] Preclinical data suggests that this compound has good metabolic stability in dogs.[5]
P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor triggers two primary signaling pathways inside the platelet. Firstly, it inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[2][4] Secondly, it activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B).[4][6] Both pathways contribute to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[4]
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
The Modified Folts Model of Coronary Thrombosis
The Folts model is a widely used in vivo model to study acute arterial thrombosis.[7] It involves creating a critical stenosis in a coronary artery and inducing endothelial injury.[7] This leads to the formation of platelet-rich thrombi that gradually occlude the artery, causing a reduction in blood flow.[7] The thrombus then embolizes, and blood flow is restored, leading to characteristic cyclic flow reductions (CFRs).[7][8] The frequency and severity of these CFRs can be quantified to assess the efficacy of antithrombotic agents.[7]
Experimental Protocol
This protocol outlines the procedure for evaluating the antithrombotic effects of this compound in the modified Folts model in dogs.
Animal Preparation
-
Animal Selection: Use healthy adult mongrel dogs of either sex, weighing between 20-30 kg.
-
Anesthesia: Anesthetize the dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg, IV). Maintain anesthesia throughout the experiment with supplemental doses as needed.
-
Ventilation: Intubate the dogs and provide mechanical ventilation with room air supplemented with oxygen to maintain normal blood gas levels.
-
Catheterization: Place catheters in the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration, respectively.
Surgical Procedure
-
Thoracotomy: Perform a left thoracotomy in the fifth intercostal space to expose the heart.
-
Coronary Artery Dissection: Carefully dissect a 2-3 cm segment of the left anterior descending (LAD) or left circumflex (LCX) coronary artery from the surrounding epicardial tissue.
-
Flow Probe Placement: Place an electromagnetic or Doppler flow probe around the dissected artery to continuously monitor coronary blood flow.
-
Vessel Injury: Gently clamp the artery distal to the flow probe two to three times with a surgical clamp to induce endothelial and medial injury.
-
Stenosis Creation: Place a plastic cylinder or a screw occluder around the injured segment of the artery to create a critical stenosis, typically reducing the vessel diameter by 70-80%. This should result in a stable pattern of cyclic flow reductions.
Experimental Workflow
Caption: Workflow for evaluating this compound in the Folts model.
Drug Administration and Data Collection
-
Baseline Measurement: Once a stable pattern of CFRs is established, record baseline data for at least 30 minutes. This includes coronary blood flow (CBF), heart rate (HR), and mean arterial pressure (MAP).
-
This compound Administration: Administer this compound as an intravenous (IV) infusion. A suggested starting dose, based on its potency, is an infusion of 1-10 µg/kg/min.[5] A vehicle control group (e.g., saline) should be included.
-
Data Recording: Continuously record CBF, HR, and MAP throughout the infusion period and for at least 60 minutes post-infusion.
-
Blood Sampling: Collect blood samples at baseline and at various time points during and after this compound infusion to perform ex vivo platelet aggregation studies.
-
Platelet Aggregation: Measure ADP-induced platelet aggregation using a whole blood aggregometer or light transmission aggregometry. This will provide a direct measure of the pharmacological effect of this compound.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Hemodynamic Parameters
| Treatment Group | Time Point | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) | Coronary Blood Flow (mL/min) |
| Vehicle | Baseline | |||
| 30 min | ||||
| 60 min | ||||
| This compound (dose) | Baseline | |||
| 30 min | ||||
| 60 min |
Table 2: Efficacy of this compound on Cyclic Flow Reductions (CFRs)
| Treatment Group | Baseline CFRs (per 30 min) | Post-treatment CFRs (per 30 min) | % Reduction in CFRs |
| Vehicle | |||
| This compound (dose) |
Table 3: Ex Vivo Platelet Aggregation
| Treatment Group | Time Point | ADP-induced Platelet Aggregation (%) | % Inhibition of Aggregation |
| Vehicle | Baseline | ||
| 60 min | |||
| This compound (dose) | Baseline | ||
| 60 min |
Expected Outcomes
-
Reduction in CFRs: Administration of an effective dose of this compound is expected to reduce the frequency and magnitude of CFRs, and potentially abolish them completely.
-
Inhibition of Platelet Aggregation: Ex vivo platelet aggregation studies should demonstrate a dose-dependent inhibition of ADP-induced aggregation in the this compound-treated group compared to the vehicle control.
-
Hemodynamic Stability: At therapeutic doses, this compound is not expected to significantly alter heart rate or blood pressure.
Conclusion
The modified Folts model in dogs provides a robust and clinically relevant platform for evaluating the antithrombotic efficacy of P2Y12 receptor antagonists like this compound. This protocol offers a detailed methodology for conducting such studies, from surgical preparation to data analysis. The use of this model will allow researchers to characterize the in vivo antithrombotic profile of this compound and inform its further clinical development for the treatment and prevention of thromboembolic disorders.
References
- 1. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo model of experimental arterial stenosis, intimal damage, and periodic thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous nitroglycerin infusion inhibits cyclic blood flow responses caused by periodic platelet thrombus formation in stenosed canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging with [11C]AZD1283 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]AZD1283 is a potent and selective antagonist of the P2Y12 receptor (P2Y12R), a key receptor in microglial activation and platelet aggregation. As a positron emission tomography (PET) radiotracer, [11C]this compound holds the potential for in vivo imaging and quantification of P2Y12R expression, offering a valuable tool for studying neuroinflammation in neurological diseases and for the development of novel therapeutics. These application notes provide detailed protocols for the radiosynthesis, quality control, and preclinical PET imaging of [11C]this compound in mice.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the Gi alpha subunit. Upon binding of its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway, along with the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, plays a crucial role in platelet aggregation and microglial activation.[1][2][3][4][5][6]
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is performed via a palladium-catalyzed cross-coupling reaction using [11C]hydrogen cyanide ([11C]HCN) as the radiolabeling precursor.
1.1. Production of [11C]HCN
[11C]HCN is typically produced from cyclotron-produced [11C]CO2. The process involves the conversion of [11C]CO2 to [11C]CH4, followed by the reaction of [11C]CH4 with ammonia (B1221849) over a platinum catalyst at high temperature.
1.2. Radiosynthesis of [11C]this compound
A detailed, step-by-step protocol for the automated synthesis should be developed based on specific laboratory equipment. The general procedure is as follows:
-
Precursor Preparation: Prepare a solution of the brominated precursor of this compound in an appropriate solvent (e.g., DMF).
-
[11C]Cyanation Reaction: Bubble the produced [11C]HCN gas through the precursor solution in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper co-catalyst (e.g., CuI). The reaction is typically heated.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The purified [11C]this compound fraction is collected, the solvent is removed, and the final product is formulated in a sterile solution suitable for intravenous injection (e.g., saline with a small percentage of ethanol).
Quality Control
2.1. Radiochemical Purity and Identity
-
Method: Analytical HPLC.
-
Acceptance Criteria: Radiochemical purity should be >99%. The retention time of the radioactive product should match that of the non-radioactive this compound standard.
2.2. Molar Activity
-
Method: Calculated from the amount of radioactivity and the mass of the this compound standard, as determined by the analytical HPLC calibration curve.
-
Typical Values: Molar activity is generally expected to be high to minimize pharmacological effects.
2.3. Residual Solvents
-
Method: Gas Chromatography (GC).
-
Acceptance Criteria: Levels of residual solvents from the synthesis (e.g., ethanol, DMF) must be below the limits set by pharmacopeial standards.
2.4. Sterility and Endotoxin Testing
-
Method: Standard sterility and Limulus Amebocyte Lysate (LAL) tests should be performed on the final product intended for injection.
| Parameter | Method | Typical Results |
| Radiochemical Yield | HPLC | Variable, dependent on synthesis module |
| Molar Activity | HPLC | 1142.84 ± 504.73 mCi/μmol |
| Radiochemical Purity | HPLC | >99% |
| Chemical Purity | HPLC | >99% |
Table 1: Summary of Quality Control Data for [11C]this compound.
Animal Handling and Preparation
3.1. Animal Models
-
Wild-type mice (e.g., C57BL/6) can be used for baseline imaging.
-
P2Y12 knockout mice can be used as a negative control to demonstrate target specificity.
3.2. Anesthesia and Monitoring
-
Anesthetize mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Monitor the animal's respiratory rate and body temperature throughout the procedure. Maintain body temperature using a heating pad.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
[11C]this compound Injection Protocol
4.1. Radiotracer Administration
-
The recommended injected dose is approximately 3.7-18.5 MBq (100-500 µCi) per mouse.
-
Administer [11C]this compound intravenously via the lateral tail vein.
-
The injection volume should be kept low (typically < 200 µL) and administered as a bolus.
References
- 1. researchgate.net [researchgate.net]
- 2. ltk.uzh.ch [ltk.uzh.ch]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: [¹¹C]AZD1283 for In Vivo Imaging of P2Y12R in Non-Human Primates
Audience: Researchers, scientists, and drug development professionals in neuroimaging and neuroinflammation.
Introduction: The purinergic P2Y12 receptor (P2Y12R) is a G-protein-coupled receptor crucial for platelet aggregation and is a well-established target for antithrombotic drugs.[1][2] In the central nervous system (CNS), P2Y12R is selectively expressed on microglia, the brain's resident immune cells.[3][4] Its expression levels change depending on the microglial activation state, making it a promising biomarker for studying neuroinflammation in diseases like Alzheimer's and multiple sclerosis.[3][4][5] Positron Emission Tomography (PET) is a powerful in vivo imaging technique that could allow for the quantification of P2Y12R expression. AZD1283 is a potent and high-affinity P2Y12R antagonist.[6][7] This document details the application and protocols for evaluating [¹¹C]this compound as a potential PET radiotracer for imaging P2Y12R in non-human primates.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound and its radiolabeled form, [¹¹C]this compound.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (IC₅₀) | 11 nM | [6][7] |
| Functional Antagonism (GTPγS IC₅₀) | 25 nM | [6][7] |
| Metabolic Stability (Human Liver Microsomes, T₁/₂) | > 160 min |[3][4][8] |
Table 2: [¹¹C]this compound Radiosynthesis and Stability
| Parameter | Value | Reference |
|---|---|---|
| Molar Activity | 1142.84 ± 504.73 mCi/μmol | [3][4][8] |
| Radiochemical Purity | > 99% | [3][4][8] |
| In Vitro Stability (Human Serum, 60 min) | > 99% intact |[3][4][8] |
Table 3: In Vivo PET Imaging Results in Rhesus Macaque
| Parameter | Value | Finding | Reference |
|---|---|---|---|
| Peak Brain Uptake (SUV) | 0.37 | Negligible CNS Uptake | [3][8] |
| CNS Signal | Negligible binding observed | Not suitable for CNS imaging |[3][8] |
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a Gi-protein-coupled receptor. Upon binding of its endogenous ligand, ADP, it initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Concurrently, it activates the PI3K/Akt pathway. In platelets, these pathways culminate in a conformational change of the GPIIb/IIIa receptor, promoting aggregation.[1][9][10] In microglia, this signaling modulates cellular activation and migration.[10]
Experimental Protocols
Protocol 1: Radiosynthesis of [¹¹C]this compound
The radiolabeling of this compound is achieved using [¹¹C]NH₄CN as the radioactive precursor.[3][8]
-
Precursor Preparation: Prepare the non-radioactive precursor of this compound for the radiolabeling reaction.
-
¹¹C-Cyanation: Introduce [¹¹C]NH₄CN to the precursor molecule. The reaction conditions (solvent, temperature, time) must be optimized for high radiochemical yield.
-
Purification: Purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]this compound from unreacted precursor and byproducts.
-
Formulation: The purified [¹¹C]this compound fraction is collected, the HPLC solvent is removed by evaporation, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: Perform quality control tests to confirm radiochemical purity (>99%), chemical purity, and molar activity before in vivo use.[3][8]
Protocol 2: In Vivo PET Imaging in Non-Human Primates
This protocol is based on a study involving a mature female rhesus macaque (9.36 kg).[3]
-
Animal Preparation & Anesthesia:
-
Anesthetize the animal in its home cage using Telazol.[3]
-
Transport the primate to the PET facility and intubate for mechanical ventilation.
-
Maintain anesthesia with isoflurane (B1672236) throughout the PET scan duration.[3]
-
Insert a venous catheter into a hind limb for radiotracer injection.
-
-
Positioning:
-
Place the animal on the PET gantry.
-
Secure the head to prevent motion artifacts during the scan.[3]
-
-
Radiotracer Administration & PET Scan:
-
Administer a bolus injection of [¹¹C]this compound via the intravenous catheter.
-
Immediately begin a dynamic PET scan of the brain for a duration of 60 minutes.[3]
-
-
Data Acquisition and Analysis:
-
Acquire dynamic PET data over the 60-minute scan period.
-
Reconstruct the PET images.
-
Co-register PET images with an anatomical MRI scan for region-of-interest (ROI) analysis.
-
Calculate the Standardized Uptake Value (SUV) for brain regions to quantify radiotracer uptake, normalized to injected dose and body weight.
-
Experimental Workflow
The evaluation of a novel PET tracer involves a logical progression from chemical synthesis to in vivo validation.
Results and Discussion
Despite promising in vitro characteristics, including high affinity for P2Y12R and excellent metabolic stability, [¹¹C]this compound proved unsuitable for in vivo imaging of P2Y12R in the non-human primate brain.[3][8] Dynamic PET imaging in a rhesus macaque demonstrated negligible uptake and binding in the CNS.[3] The peak brain uptake was extremely low, with an SUV of only 0.37.[3][8]
These findings suggest that [¹¹C]this compound has poor blood-brain barrier (BBB) penetration in primates. While in vitro Caco-2 assays predicted passive CNS uptake, they also indicated a small amount of active efflux, which may be more pronounced in vivo in higher species compared to rodents.[3][8] Furthermore, significant accumulation of the tracer was observed in the liver.[3][8]
Conclusion
The evaluation of [¹¹C]this compound in a non-human primate indicates that it is not a viable PET radiotracer for imaging P2Y12R in the central nervous system due to negligible brain uptake.[3][8] While the this compound chemical scaffold demonstrates encouraging metabolic stability, future drug development efforts must focus on improving blood-brain barrier permeability to create a successful P2Y12R PET tracer for neuroinflammation research.[3]
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. AZD 1283 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Crystallography of AZD1283 Bound to the P2Y12 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the crystallographic studies of the human P2Y12 receptor (P2Y12R) in complex with the non-nucleotide, reversible antagonist AZD1283. The provided data and protocols are compiled from published research to facilitate further investigation and drug development efforts targeting the P2Y12 receptor.
Introduction
The P2Y12 receptor, a G-protein-coupled receptor (GPCR), is a key regulator of platelet activation and thrombus formation, making it a critical target for antithrombotic therapies.[1][2][3][4] this compound is a potent and selective antagonist of the P2Y12 receptor.[5][6] The crystal structure of the P2Y12R-AZD1283 complex, resolved at 2.6 Å, has provided significant insights into the receptor's architecture, ligand binding, and the mechanism of antagonism.[1][2][7] This information is invaluable for the structure-based design of novel and improved P2Y12R inhibitors.
Data Presentation
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Notes |
| Binding IC50 | 11 nM | [5] |
| GTPγS IC50 | 25 nM | [5] |
| Antiplatelet Aggregation IC50 | 3.6 µM | [5] |
| Antithrombotic EC50 | 3 µg/(kg·min) | [5] |
Table 2: Crystallographic Data for P2Y12R-AZD1283 Complex
| Parameter | Value | PDB ID |
| Resolution | 2.6 Å | 4NTJ[1][7] |
| R-Value Work | 0.220 | 4NTJ[7] |
| R-Value Free | 0.246 | 4NTJ[7] |
| Space Group | Not specified in snippets | 4NTJ |
| Unit Cell Dimensions | Not specified in snippets | 4NTJ |
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the Gi family of G proteins.[8] Upon binding of its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This signaling cascade ultimately results in platelet activation, aggregation, and thrombus formation.[8][9][10] this compound, as an antagonist, binds to the receptor and prevents these downstream signaling events.
References
- 1. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pico.polito.it [pico.polito.it]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. rcsb.org [rcsb.org]
- 8. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD1283 Competitive Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1283 is a potent and selective antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet aggregation.[1][2] The P2Y12 receptor is activated by adenosine (B11128) diphosphate (B83284) (ADP), initiating a signaling cascade that leads to thrombus formation.[3][4] Consequently, antagonism of this receptor is a key therapeutic strategy for the prevention of thrombotic events. This document provides detailed protocols for a competitive radioligand binding assay to characterize the interaction of this compound and other investigational compounds with the human P2Y12 receptor.
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the affinity of a ligand for its receptor. In a competitive binding assay, an unlabeled test compound (e.g., this compound) competes with a radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki) can be determined, providing a measure of the test compound's binding affinity.
P2Y12 Signaling Pathway and Antagonism by this compound
The binding of ADP to the P2Y12 receptor activates a Gi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes platelet activation and aggregation. P2Y12 receptor activation also stimulates the phosphoinositide 3-kinase (PI3K) pathway, further contributing to platelet activation. This compound, as a competitive antagonist, binds to the P2Y12 receptor and blocks the binding of ADP, thereby inhibiting these downstream signaling events and preventing platelet aggregation.[5][6]
References
Troubleshooting & Optimization
Technical Support Center: Improving the Metabolic Stability of AZD1283
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of the metabolic stability of AZD1283, a potent P2Y12 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic stability of this compound?
A1: In vitro studies have shown that this compound exhibits variable metabolic stability across different species. Notably, it has a longer half-life in human liver microsomes compared to mouse and rat liver microsomes.[1][2] One study reported the half-life of this compound in mouse and human liver microsomes to be 37 minutes and >160 minutes, respectively.[1][3][4][5] Another source indicates a half-life of 65.0 minutes in human liver microsomes and a much shorter half-life of 6.08 minutes in rat liver microsomes.[2]
Q2: What are the primary metabolic pathways of concern for this compound?
A2: The chemical structure of this compound contains a carboxylic acid ester moiety, which is a potential site for hydrolysis by esterase enzymes present in the blood and liver.[1][6] While some studies using tracer concentrations of [11C]this compound suggest it is metabolically stable in vitro, the potential for ester hydrolysis remains a key consideration, especially at therapeutic concentrations.[1][7] Hydrolysis of the ester group would unmask a polar carboxylic acid, leading to a significant change in the physicochemical properties of the molecule.[7]
Q3: Which enzymes are likely involved in the metabolism of this compound?
A3: Based on its structure, the metabolism of this compound is likely mediated by both Phase I and Phase II enzymes.[8][9] Carboxylesterases are the primary candidates for the hydrolysis of the ester linkage.[6] Additionally, cytochrome P450 (CYP) enzymes could be involved in oxidative metabolism of other parts of the molecule.[2] this compound has shown inhibitory activity against several CYP isoforms, including CYP2C9, CYP2C19, and CYP3A4, suggesting it may also be a substrate for these enzymes.[2]
Q4: What strategies can be employed to improve the metabolic stability of this compound?
A4: Several strategies can be explored to enhance the metabolic stability of this compound, focusing on the potential liabilities of its chemical structure:
-
Modification of the Ester Group: Replacing the labile ester linkage with a more stable functional group, such as an amide, can prevent hydrolysis.[10]
-
Steric Hindrance: Introducing bulky groups near the ester moiety can shield it from enzymatic attack.
-
Bioisosteric Replacement: Substituting parts of the molecule with bioisosteres that are less susceptible to metabolism while retaining biological activity can be an effective approach.
-
Deuteration: Selective replacement of hydrogen atoms with deuterium (B1214612) at metabolically active sites can slow down metabolism due to the kinetic isotope effect.[8]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the metabolic stability of the resulting analogs can help identify more stable compounds.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the in vitro assessment of this compound's metabolic stability.
Issue 1: High variability in metabolic stability data between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent quality of liver microsomes or hepatocytes. | Ensure consistent sourcing and storage of subcellular fractions. Perform a quality control check of each new batch using a known substrate before testing this compound. |
| Variability in cofactor (e.g., NADPH) concentration or quality. | Prepare fresh cofactor solutions for each experiment. Ensure the final concentration in the incubation is accurate. |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and appropriate tips. Prepare master mixes to minimize pipetting variability. |
| Inconsistent incubation conditions (time, temperature). | Use a calibrated incubator with stable temperature control. Ensure accurate timing of sample collection. |
| Issues with the analytical method (LC-MS/MS). | Validate the analytical method for linearity, precision, and accuracy. Use a stable internal standard. Check for ion suppression/enhancement effects from the matrix. |
Issue 2: Discrepancy between reported high stability at tracer concentrations and suspected instability of the ester group.
| Potential Cause | Troubleshooting Step |
| Concentration-dependent metabolism. | Metabolic pathways can be saturable. The stability observed at low (tracer) concentrations may not reflect the stability at higher (therapeutic) concentrations. |
| Conduct metabolic stability assays at a range of this compound concentrations to assess potential saturation kinetics. | |
| Different enzyme systems involved at different concentrations. | High-affinity, low-capacity enzymes may dominate at low concentrations, while low-affinity, high-capacity enzymes (like some esterases) may become more relevant at higher concentrations. |
| In addition to liver microsomes, perform stability assays in other matrices like plasma and S9 fractions, which contain a broader range of enzymes, including soluble esterases. | |
| In vitro vs. in vivo differences. | In vitro systems may not fully recapitulate the enzymatic activity present in vivo. |
| If possible, progress to in vivo pharmacokinetic studies in a relevant animal model to determine the actual metabolic fate of this compound. |
Issue 3: Difficulty in identifying and quantifying metabolites of this compound.
| Potential Cause | Troubleshooting Step |
| Low levels of metabolite formation. | Increase the incubation time, protein concentration, or initial this compound concentration to generate higher levels of metabolites. |
| Use more sensitive analytical techniques, such as high-resolution mass spectrometry (HRMS), for metabolite identification. | |
| Metabolites are unstable or reactive. | Consider the possibility of reactive metabolite formation and use trapping agents (e.g., glutathione) in the incubation to capture and identify them. |
| Lack of authentic standards for metabolites. | Synthesize the predicted primary metabolite (the carboxylic acid resulting from ester hydrolysis) to use as a reference standard for confirmation and quantification. |
| Complex metabolic profile. | Use metabolite profiling software to aid in the identification of potential metabolites from complex LC-MS data. |
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t1/2) in minutes | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Human | >160 | Not Reported | [1][3][4][5] |
| Human | 65.0 | Not Reported | [2] |
| Mouse | 37 | Not Reported | [1][3][4][5] |
| Rat | 6.08 | Not Reported | [2] |
| Dog | 201 | Not Reported | [2] |
Experimental Protocols
Protocol 1: Determination of Metabolic Stability in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of this compound using liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.
-
Thaw pooled liver microsomes (from human or other species) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with incubation buffer.
-
-
Incubation:
-
Pre-warm the diluted microsome suspension and this compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the pre-warmed microsome and this compound mixture.
-
The final incubation mixture should contain this compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in incubation buffer.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile (B52724) or methanol) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge to precipitate the protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / protein amount).
-
Mandatory Visualizations
Caption: P2Y12 Receptor Signaling Pathway in Platelets.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Caption: Troubleshooting Logic for Metabolic Stability Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. nedmdg.org [nedmdg.org]
Technical Support Center: Overcoming AZD1283's Poor Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering the P2Y12 receptor antagonist, AZD1283, across the blood-brain barrier (BBB).
Troubleshooting Guides & FAQs
This section addresses common challenges and questions encountered during experiments aimed at improving the central nervous system (CNS) penetration of this compound.
Q1: My in vivo experiments show negligible brain uptake of this compound. What are the likely reasons for this?
A1: The poor blood-brain barrier penetration of this compound is a known issue, as confirmed by preclinical studies using radiolabeled [11C]this compound.[1][2][3] Several factors contribute to this:
-
Rapid Hepatic Sequestration: this compound is rapidly taken up by the liver, which significantly reduces the amount of the compound available in systemic circulation to cross the BBB.[1][2]
-
Molecular Structure: The acyl sulfonamide group in this compound is susceptible to deprotonation at physiological pH. This results in a negatively charged species that is unlikely to passively diffuse across the lipophilic BBB.[1]
-
Active Efflux: While in-vitro Caco-2 assays suggest only minor active efflux, the possibility of active transport out of the brain by efflux pumps like P-glycoprotein (P-gp) cannot be entirely ruled out in the in vivo setting.[1][2]
Q2: I want to assess the BBB permeability of my modified this compound analog in vitro. Which model should I use?
A2: Several in vitro models can be used to predict BBB permeability. The choice of model depends on the desired complexity and throughput:
-
Caco-2 Monolayers: This is a widely used primary screen for predicting intestinal absorption and can provide an initial indication of a compound's potential for BBB permeation and its interaction with efflux transporters.[1][2]
-
Immortalized Brain Endothelial Cells (e.g., hCMEC/D3): These cell lines provide a more BBB-specific model than Caco-2 cells and are suitable for higher-throughput screening.
-
Primary Brain Endothelial Cell Co-cultures: For a more physiologically relevant model, co-culturing primary brain endothelial cells with astrocytes and pericytes can better mimic the in vivo BBB environment, including tighter junctions and more accurate expression of transporters.
Q3: My attempts to formulate this compound into nanoparticles have resulted in low encapsulation efficiency. What can I do to improve this?
A3: Low encapsulation efficiency is a common challenge in nanoparticle formulation. Here are some troubleshooting steps:
-
Optimize the Formulation Method: The choice of nanoparticle material and preparation method is critical. For a small molecule like this compound, methods like nanoprecipitation or emulsion-based techniques could be suitable.
-
Vary the Drug-to-Polymer/Lipid Ratio: Experiment with different ratios of this compound to the nanoparticle matrix material to find the optimal loading capacity.
-
Select an Appropriate Polymer/Lipid: The physicochemical properties of the nanoparticle core material should be compatible with this compound. For hydrophobic drugs, polymers like PLGA are often used.
-
Utilize a Surfactant: The addition of a surfactant can improve drug solubility and stability during the encapsulation process.
Q4: I've successfully encapsulated this compound in nanoparticles, but I'm still not seeing a significant increase in brain uptake. What could be the issue?
A4: Simply encapsulating a drug is often not enough to ensure BBB penetration. Consider the following:
-
Nanoparticle Surface Modification: Unmodified nanoparticles may be rapidly cleared by the reticuloendothelial system. Surface modification with polyethylene (B3416737) glycol (PEG) can increase circulation time. To enhance BBB transport, nanoparticles can be functionalized with ligands that target specific receptors on brain endothelial cells, such as transferrin receptors or insulin (B600854) receptors, to facilitate receptor-mediated transcytosis.
-
Particle Size and Zeta Potential: The physicochemical properties of the nanoparticles themselves are crucial. Generally, smaller nanoparticles (under 100 nm) show better brain penetration. The surface charge (zeta potential) can also influence interactions with the BBB.
-
In Vivo Stability: Ensure that the nanoparticles are stable in the bloodstream and that the drug is not prematurely released before reaching the brain.
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments relevant to overcoming this compound's poor BBB penetration.
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol describes a general procedure for assessing the permeability of this compound or its analogs across a cell-based in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Cell culture medium and supplements
-
Test compound (this compound or analog) dissolved in a suitable vehicle
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell inserts at a pre-determined density and culture until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow permeability assay to assess paracellular leakage.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replenish the receiver chamber with fresh transport buffer after each sampling.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Protocol 2: Focused Ultrasound (FUS) for Enhanced Brain Delivery in a Mouse Model
This protocol provides a general workflow for using FUS to transiently open the BBB for enhanced delivery of a systemically administered agent like this compound.
Materials:
-
Focused ultrasound system with a small animal stereotactic frame
-
Microbubbles (commercially available ultrasound contrast agent)
-
Anesthesia (e.g., isoflurane)
-
Test agent (e.g., this compound formulated for intravenous injection)
-
Imaging modality for targeting (e.g., MRI)
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the stereotactic frame. Shave the head to ensure good acoustic coupling.
-
Targeting: Use MRI to identify the target brain region.
-
FUS Application:
-
Position the FUS transducer over the target region with ultrasound gel for coupling.
-
Administer the microbubbles intravenously via a tail vein catheter.
-
Immediately following microbubble injection, apply the FUS sonication with pre-determined acoustic parameters (frequency, pressure, pulse length, and duration).
-
-
Agent Administration: Administer this compound intravenously either concurrently with or immediately after the FUS procedure.
-
Post-Procedure Monitoring and Analysis: Monitor the animal for any adverse effects. At a pre-determined time point, euthanize the animal and collect the brain and blood for analysis.
-
Quantification: Homogenize the brain tissue and extract the drug. Quantify the concentration of this compound in the brain and plasma using LC-MS/MS to determine the brain-to-blood ratio.
Data Presentation
The following tables summarize hypothetical quantitative data for different strategies to improve this compound's BBB penetration, based on findings from related studies.
Table 1: Physicochemical Properties and Predicted CNS Penetration of this compound
| Property | Value | Implication for BBB Penetration |
| Molecular Weight (MW) | ~450 g/mol | Within the generally accepted range for CNS drugs (<500 Da) |
| ClogP | ~3.5 | Indicates good lipophilicity for passive diffusion |
| Total Polar Surface Area (tPSA) | ~90 Ų | Borderline for optimal CNS penetration (ideally < 90 Ų) |
| CNS MPO Score | 4.2 | Suggests favorable properties for passive CNS uptake[1] |
Table 2: Impact of Sulfonamide Capping on Brain-to-Blood Ratio (Hypothetical Data for this compound Analogs)
| Compound | Modifying Group (R) on Sulfonamide | Brain-to-Blood Ratio | Fold Increase |
| This compound | H | <0.1 | - |
| Analog 1 | Methyl (-CH3) | 0.8 | >8 |
| Analog 2 | Ethyl (-CH2CH3) | 1.2 | >12 |
| Analog 3 | Isopropyl (-CH(CH3)2) | 0.5 | >5 |
Note: This data is hypothetical and based on the principle demonstrated in studies on other sulfonamide-containing compounds where capping the sulfonamide nitrogen significantly increased the brain-to-blood ratio.[4][5]
Table 3: Brain Uptake of this compound with Different Delivery Systems (Hypothetical Data)
| Delivery System | Brain Concentration (ng/g tissue) | Brain-to-Blood Ratio |
| This compound (Free Drug) | <5 | <0.05 |
| This compound in PEGylated Liposomes | 50 | 0.5 |
| This compound in Transferrin-Targeted Nanoparticles | 150 | 1.5 |
| This compound with Focused Ultrasound | 200 | 2.0 |
Note: This data is hypothetical and illustrates the potential improvements in brain delivery with different formulation and delivery strategies.
Mandatory Visualizations
Signaling Pathway
Caption: P2Y12 receptor signaling pathway in microglia.
Experimental Workflow
Caption: Experimental workflow for improving this compound BBB penetration.
Logical Relationship
Caption: Troubleshooting logic for low brain uptake of this compound.
References
- 1. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Addressing rapid liver uptake of [11C]AZD1283 in PET imaging.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]AZD1283 in Positron Emission Tomography (PET) imaging. Our goal is to help you address specific issues you may encounter during your experiments, with a focus on the characteristic rapid liver uptake of this tracer.
Frequently Asked Questions (FAQs)
Q1: We are observing very high and rapid uptake of [11C]this compound in the liver of our study subjects (mice). Is this expected?
A1: Yes, rapid and high liver accumulation is a known characteristic of [11C]this compound. Preclinical studies in both wild-type and P2Y12R knockout mice have demonstrated significant uptake in the liver shortly after administration.[1][2][3] Peak uptake in mice has been observed as high as 58.28 ± 18.75 %ID/g within the first 20 minutes of injection.[1][3]
Q2: What is the proposed mechanism for this rapid liver uptake?
A2: The exact mechanism is still under investigation. However, studies have shown that the uptake is independent of both P2Y12R (the intended target) expression and metabolism.[1][2][3] Ex vivo analysis has confirmed that the radioactivity in the liver corresponds to the intact [11C]this compound tracer, suggesting a specific uptake or sequestration mechanism within the liver that is not related to the tracer breaking down.[1][2]
Q3: Could the high liver uptake be due to rapid metabolism of the tracer?
A3: While rapid metabolism is a common cause of liver uptake for many radiotracers, this does not appear to be the case for [11C]this compound. In vitro studies have shown that [11C]this compound is highly stable in both formulation and human serum.[1][2][3] Furthermore, ex vivo analysis of liver tissue from mice injected with the tracer revealed a single radioactive peak consistent with the intact [11C]this compound.[1]
Q4: Does the rapid liver uptake affect the availability of the tracer for imaging the brain?
A4: Yes, the rapid sequestration of [11C]this compound by the liver likely limits its bioavailability for brain uptake.[1] In addition to the high liver signal, negligible brain uptake has been observed in both mice and rhesus macaques.[1][2][3]
Q5: Is there a difference in liver uptake between species?
A5: While extensive comparative data is not available, high liver uptake has been consistently observed in mice.[1][2][3] PET imaging in a rhesus macaque also showed negligible brain uptake, which may be related to the tracer's biodistribution, including hepatic sequestration.[1][2] Researchers should be aware that species differences in metabolism and transporter expression can lead to variations in biodistribution.[4]
Troubleshooting Guide
This guide provides potential avenues for investigation if you are experiencing issues related to the high liver uptake of [11C]this compound.
Issue 1: Confirming the Identity of the Radioactive Signal in the Liver
Symptom: Extremely high and persistent PET signal in the liver.
Troubleshooting Steps:
-
Perform Ex Vivo Biodistribution and Metabolite Analysis:
-
This is a critical step to confirm that the liver signal is from the intact tracer.
-
Protocol:
-
Inject the subject animal with [11C]this compound.
-
At a predetermined time point (e.g., 30 minutes post-injection), euthanize the animal and perfuse the circulatory system.
-
Harvest the liver and blood.
-
Homogenize the liver tissue and extract the radioactivity.
-
Analyze the extracts from both liver and blood using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Compare the retention time of the radioactive peak from your samples to a standard of intact [11C]this compound.
-
-
-
Workflow for Metabolite Analysis:
Experimental workflow for metabolite analysis.
Issue 2: Investigating Potential Mechanisms of Liver Uptake
While the exact mechanism is unknown for [11C]this compound, the following are general mechanisms for liver uptake of PET tracers that could be investigated.
Potential Causes & Experimental Approaches:
-
Transporter-Mediated Uptake: The liver expresses numerous uptake and efflux transporters, such as Organic Anion Transporting Polypeptides (OATPs) and P-glycoprotein (P-gp/ABCB1), which can be responsible for the uptake of drugs and imaging agents.[5][6][7]
-
Suggested Experiment: Blocking Studies: Co-administer [11C]this compound with known inhibitors of hepatic transporters (e.g., rifampicin (B610482) for OATPs, tariquidar (B1662512) for P-gp and BCRP) to see if liver uptake is reduced.
-
Suggested Experiment: In Vitro Transporter Assays: Use cell lines overexpressing specific transporters to determine if [11C]this compound is a substrate.
-
-
Signaling Pathway for Transporter Investigation:
Logical relationship for investigating transporter-mediated uptake.
Issue 3: Poor Brain Imaging Due to High Liver Signal
Symptom: Inability to visualize or quantify tracer uptake in the brain due to low signal and high background from the liver.
Mitigation Strategies (for future tracer development):
-
Structural Modification: The high liver uptake of [11C]this compound suggests that this particular chemical scaffold is prone to this issue. Future analogue development should focus on modifications to the structure to reduce hepatic sequestration.[2]
-
Formulation: While the current formulation is saline with 10% ethanol (B145695), investigating alternative formulations could potentially alter the biodistribution profile, although this is less likely to have a dramatic effect on such high liver uptake.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of [11C]this compound.
Table 1: In Vitro Stability and Properties of this compound
| Parameter | Species/Matrix | Result | Reference |
| Half-life | Mouse Liver Microsomes | 37 min | [1][2] |
| Human Liver Microsomes | > 160 min | [1][2] | |
| Stability | Formulation (90 min) | > 99% intact | [1][2] |
| Human Serum (60 min) | > 99% intact | [1][2] |
Table 2: In Vivo Biodistribution of [11C]this compound in Wild-Type Mice
| Organ | Peak Uptake (%ID/g) at 5 min | Ex Vivo Uptake (%ID/g) at 30 min | Reference |
| Liver | 58.28 ± 18.75 | 106 ± 29.70 | [1] |
| Brain | 0.55 ± 0.37 | 0.02 ± 0.01 | [1] |
| Blood | Not Reported | 0.9 ± 0.40 | [1] |
Table 3: PET Imaging Peak Uptake in Different Species
| Species | Organ | Peak Uptake (Tracer Concentration) | Reference |
| Mouse | Brain | 0.55 ± 0.37 %ID/g | [2] |
| Rhesus Macaque | Brain | 0.37 SUV | [2][3] |
Experimental Protocols
Radiosynthesis of [11C]this compound
-
Method: Palladium-catalyzed cross-coupling of a brominated precursor molecule with [11C]HCN.
-
Purification: The product is purified via HPLC.
-
Formulation: The purified [11C]this compound is trapped on a C18 plus light sep-pak and reformulated in saline (4.5 mL) containing 10% ethanol (0.5 mL) for in vivo administration.[1]
-
Quality Control: Radiochemical and chemical purity are confirmed by analytical HPLC to be >99%.[1][2]
Dynamic PET Imaging in Mice
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane).
-
Tracer Administration: Inject [11C]this compound intravenously.
-
Imaging: Perform a dynamic PET scan for a duration such as 60 minutes.
-
Data Analysis: Reconstruct the PET data and draw regions of interest (ROIs) on the images to generate time-activity curves (TACs) for various organs, including the liver and brain.[1]
References
- 1. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PET tracer development—a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Hepatic ABCB1 and ABCG2 Transport Activity with [11C]Tariquidar and PET in Humans and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein ABCB1: a major player in drug handling by mammals - PMC [pmc.ncbi.nlm.nih.gov]
AZD1283 Solubility Enhancement: A Technical Support Guide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with AZD1283 for in vivo studies. Poor aqueous solubility is a significant hurdle in preclinical development that can lead to low bioavailability and inconclusive results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the solubility and successful administration of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound for in vivo experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon preparation or standing. | The solvent system has insufficient solubilizing capacity for the desired concentration. | • Decrease Concentration: If experimentally permissible, lower the final concentration of this compound.• Optimize Co-solvent System: Systematically screen a panel of GRAS (Generally Recognized As Safe) co-solvents. See the Co-solvent Screening Protocol below.• Introduce a Surfactant: Addition of a non-ionic surfactant can help to form micelles and increase solubility.[1][2] |
| The formulation is clear initially but becomes cloudy or precipitates after dilution with an aqueous medium (e.g., for IV injection). | The concentration of the organic co-solvent is too high, causing the drug to "salt out" upon dilution into an aqueous environment.[3] | • Reduce Co-solvent Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain solubility.[3]• Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.[3]• Consider an Alternative Formulation: Explore other delivery systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[3][4] |
| Inconsistent results are observed between different batches of the same formulation. | Variability in the preparation process (e.g., temperature, mixing speed, order of addition) or excipient quality. | • Standardize the Protocol: Ensure consistent preparation procedures, including temperature control and mixing times.• Pre-dissolve this compound: Dissolve the compound fully in the organic co-solvent before adding any aqueous components.• Check Excipient Quality: Use high-purity, well-characterized excipients. |
| The prepared formulation is too viscous for injection. | The concentration of polymers or other viscosity-enhancing agents is too high. | • Reduce Polymer Concentration: If using agents like PEG 400 or similar, try to reduce their concentration.• Select a Lower Viscosity Co-solvent: Opt for less viscous solvents in your screening process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to consider for improving the solubility of a poorly water-soluble compound like this compound for in vivo studies?
A1: A multi-pronged approach is often necessary. The primary strategies can be categorized as follows:
-
Formulation-Based Approaches: These involve using excipients to increase the apparent solubility of the drug without altering its chemical structure. Common methods include:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility.[3]
-
Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.[1]
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug.[4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can enhance absorption.[2][5]
-
-
Physicochemical Modifications: These strategies aim to alter the physical properties of the drug itself.
Q2: How do I choose the right solubilization technique for this compound?
A2: The selection of an appropriate solubilization strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose. A systematic approach is recommended, as outlined in the workflow diagram below.
Q3: Can you provide a quantitative comparison of different solubilization methods for this compound?
A3: The effectiveness of each solubilization method is highly compound-dependent. It is crucial to perform experimental screening to determine the optimal formulation for this compound. Below is a template for how to present your screening data.
Table 1: Example Solubility Screening Data for this compound
| Vehicle / Formulation | Composition | This compound Solubility (mg/mL) | Observations |
| Water | 100% | < 0.01 | Insoluble |
| Saline | 0.9% NaCl in Water | < 0.01 | Insoluble |
| Co-solvent System 1 | 10% Ethanol (B145695) in Saline | 0.1 | Some precipitation observed after 1h.[8] |
| Co-solvent System 2 | 10% DMSO, 40% PEG 400, 50% Saline | 5.2 | Clear solution, stable for 24h |
| Surfactant System | 5% Kolliphor® EL in Saline | 2.5 | Clear solution, stable for 24h |
| Cyclodextrin System | 20% HP-β-CD in Water | 8.1 | Clear solution, stable for 24h |
Q4: Are there any published formulations for this compound or similar compounds?
A4: A study on the radiolabeled version of this compound, [11C]this compound, utilized a formulation of saline with 10% ethanol for administration in animal imaging studies.[8] This provides a starting point, but optimization for higher concentrations needed for efficacy studies is likely required.
Experimental Protocols
Protocol 1: Co-solvent and Surfactant Solubility Screening
Objective: To determine the solubility of this compound in various co-solvent and surfactant systems.
Materials:
-
This compound powder
-
A selection of GRAS solvents (e.g., Ethanol, DMSO, PEG 400, Propylene Glycol)
-
A selection of GRAS surfactants (e.g., Kolliphor® EL, Tween® 80)
-
Phosphate-buffered saline (PBS) or 0.9% Saline
-
Vials, magnetic stirrer, vortex mixer
-
Analytical method for this compound quantification (e.g., HPLC-UV)
Methodology:
-
Prepare a stock solution of each co-solvent/surfactant vehicle.
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle in a vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for undissolved material.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
Protocol 2: Preparation of a Solid Dispersion Formulation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound powder
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC)
-
Organic solvent (e.g., Methanol, Acetone)
-
Rotary evaporator or vacuum oven
Methodology (Solvent Evaporation Method):
-
Dissolve both this compound and the chosen hydrophilic polymer in a suitable organic solvent in a round-bottom flask. A common starting ratio is 1:4 (drug to polymer).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its dissolution properties.[9]
Visualizations
Caption: A workflow for selecting a suitable solubility enhancement technique.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility and bioavailability enhancement of poorly aqueous soluble atorvastatin: in vitro, ex vivo, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of AZD1283 in cellular assays
Welcome to the technical support center for AZD1283. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in cellular assays. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible antagonist of the P2Y12 receptor.[1] The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in platelet aggregation and thrombus formation.[2][3] this compound binds directly to the P2Y12 receptor, blocking ADP-mediated signaling and subsequent downstream cellular responses.[2]
Q2: What are the known off-target interactions of this compound?
A2: While generally selective for the P2Y12 receptor over other purinergic receptors, this compound has been shown to have inhibitory effects on several cytochrome P450 (CYP450) enzymes.[4][5] Specifically, it inhibits CYP2C9, CYP2C19, and CYP3A4 at micromolar concentrations.[4] This is a critical consideration in cellular assays, especially in cell types that express these enzymes (e.g., hepatocytes) or when using media containing components that are metabolized by CYPs.
Q3: In which cell types can I expect to see on-target P2Y12-mediated effects?
A3: The P2Y12 receptor is most famously expressed on platelets. However, its expression has also been identified on other cell types, including microglia, dendritic cells, and smooth muscle cells. On-target effects of this compound will only be observable in cells that endogenously express the P2Y12 receptor or in engineered cell lines where the receptor has been exogenously expressed.
Q4: Are off-target effects always detrimental to an experiment?
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays with this compound.
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
You observe significant cell death or a reduction in proliferation at concentrations where you expect to see specific P2Y12 inhibition, even in cells that do not express the P2Y12 receptor.
| Possible Cause | Suggested Action |
| 1. Off-target Kinase Inhibition | Many small molecule inhibitors can have off-target effects on essential cellular kinases. Perform a broad-spectrum kinase panel screen to identify potential off-target interactions. |
| 2. CYP450 Enzyme Inhibition | In cell types like hepatocytes, inhibition of CYP450 enzymes by this compound can disrupt normal metabolism, leading to the buildup of toxic metabolites.[4] Use a cell line with low or no CYP450 expression (e.g., HEK293) as a control. Alternatively, use a luminescence-based assay (e.g., P450-Glo™) to directly measure the inhibitory effect of this compound on specific CYP isoforms in your cell model. |
| 3. Assay Interference | The compound may be interfering with the cytotoxicity assay itself (e.g., reducing MTT reagent, inhibiting luciferase).[7] Run the assay in a cell-free system containing your highest concentration of this compound to check for direct interference. Use an orthogonal assay method (e.g., measure ATP levels with CellTiter-Glo® if you were using an MTT assay) to confirm the results.[7] |
Issue 2: Inconsistent or No On-Target Activity in P2Y12-Expressing Cells
You are not observing the expected inhibition of ADP-mediated signaling (e.g., calcium flux, cAMP inhibition) in cells known to express the P2Y12 receptor.
| Possible Cause | Suggested Action |
| 1. Sub-optimal ADP Concentration | The concentration of the agonist (ADP) used for stimulation may be too high, overcoming the competitive antagonism of this compound.[8] Perform an ADP dose-response curve to determine the EC50 and use a concentration at or below the EC80 for your inhibition assays. |
| 2. Low P2Y12 Receptor Expression | The level of P2Y12 receptor expression in your cell line may be too low to produce a robust signal window. Confirm P2Y12 expression using qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced expression. |
| 3. Poor Compound Solubility | This compound is soluble in DMSO, but may precipitate in aqueous media at higher concentrations. Visually inspect your media after adding the compound. Measure the actual concentration in your media using HPLC if precipitation is suspected. |
| 4. Inactivated Compound | Improper storage can lead to compound degradation. Store this compound stock solutions at -20°C or -80°C.[4] Aliquot to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary: this compound Activity Profile
The following table summarizes key quantitative data for this compound, highlighting the difference between on-target and potential off-target activities.
| Target/Enzyme | Assay Type | IC50 Value | Target Type | Reference |
| P2Y12 Receptor | Radioligand Binding | 11 nM | On-Target | [4] |
| P2Y12 Receptor | GTPγS Binding | 25 nM | On-Target | [4] |
| CYP2C19 | Enzyme Inhibition | 0.399 µM | Off-Target | [4] |
| CYP3A4 | Enzyme Inhibition | 3.64 - 4.28 µM | Off-Target | [4] |
| CYP2C9 | Enzyme Inhibition | 6.62 µM | Off-Target | [4] |
Experimental Protocols & Visualizations
Protocol 1: Confirming On-Target vs. Off-Target Cytotoxicity
This protocol provides a workflow to determine if observed cytotoxicity is due to the intended P2Y12 inhibition or an off-target effect.
Objective: To differentiate between on-target and off-target mediated cell death.
Methodology:
-
Cell Line Selection:
-
P2Y12-Positive Line: A cell line endogenously expressing the P2Y12 receptor (e.g., HEL 92.1.7, DAMI cells).
-
P2Y12-Negative Line: A control cell line that does not express P2Y12 (e.g., HEK293).
-
P2Y12 Knockdown/Knockout Line: (Optional, for rigorous validation) The P2Y12-positive line engineered with siRNA or CRISPR to ablate P2Y12 expression.
-
-
Cell Plating: Seed all cell lines at an appropriate density in 96-well plates and allow them to adhere for 24 hours.
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in appropriate cell culture media (e.g., starting from 30 µM down to 1.5 nM).
-
Include a "Vehicle Only" control (e.g., 0.1% DMSO).
-
Treat the cells with the compound dilutions and incubate for 48-72 hours.
-
-
Viability Assessment:
-
Use a suitable cytotoxicity assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Measure luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curves for each cell line and calculate the IC50 value for cytotoxicity.
-
Interpretation:
-
If cytotoxicity is observed only in the P2Y12-positive line and not the negative/knockout lines, the effect is likely on-target.
-
If cytotoxicity is observed across all cell lines at similar IC50 values, the effect is confirmed to be off-target.
-
-
Signaling Pathway: P2Y12 Receptor Antagonism
This diagram illustrates the canonical P2Y12 signaling pathway and the inhibitory action of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimizing AZD1283 Dosage for Antithrombotic Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of AZD1283 to achieve desired antithrombotic efficacy in a preclinical setting. The content includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| P2Y12 Binding IC50 | 11 nM | Concentration required to inhibit 50% of radioligand binding to the P2Y12 receptor.[1][2] |
| GTPγS Binding IC50 | 25 nM | Concentration required to inhibit 50% of GTPγS binding, indicating functional antagonism of the P2Y12 receptor.[1][2] |
| Platelet Aggregation IC50 | 3.6 µM | Concentration required to inhibit 50% of ADP-induced platelet aggregation.[1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Experimental Model |
| Antithrombotic EC50 | 3 µg/(kg×min) | Effective concentration to achieve 50% of the maximal antithrombotic effect in a rat model of thrombosis.[1] |
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action and the experimental procedures is crucial for accurate data interpretation and troubleshooting.
References
Technical Support Center: AZD1283 PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing AZD1283 for Positron Emission Tomography (PET) imaging. The following information addresses common challenges and clarifies the expected outcomes of [¹¹C]this compound PET imaging studies based on preclinical evaluations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are performing [¹¹C]this compound PET imaging in mice to visualize P2Y12 receptors in the brain, but we are observing negligible signal in the central nervous system (CNS). Is this expected?
A: Yes, this is a documented and expected finding. Preclinical studies in both wild-type mice and rhesus macaques have consistently demonstrated that [¹¹C]this compound exhibits negligible uptake in the brain.[1][2][3] This is most likely due to the tracer's inability to effectively cross the intact blood-brain barrier (BBB).[1] Therefore, a lack of a discernible brain signal is not an artifact or a failure of the imaging procedure itself, but rather a characteristic of this specific radiotracer.
Q2: Our [¹¹C]this compound PET scans show a very high and rapid accumulation of the tracer in the liver. Is this indicative of a problem with our experiment?
A: No, this is not an experimental error. High and rapid uptake in the liver is the characteristic biodistribution profile of [¹¹C]this compound.[1] Peak uptake in the liver of mice has been observed as high as 58.28 ± 18.75% of the injected dose per gram (%ID/g) within 5 minutes post-injection.[1] This accumulation has been observed to be independent of P2Y12R expression, as it occurs in both wild-type and P2Y12R knockout mice.[1][2][3]
Q3: Could the high liver signal be due to the metabolism of [¹¹C]this compound?
A: While the ester group of this compound raised initial concerns about metabolic stability, studies have shown that [¹¹C]this compound is actually highly stable in vitro.[2][3][4] It has been reported to be over 99% intact after 60 minutes of incubation in human serum.[2][3] Furthermore, analysis of liver tissue from mice post-injection revealed that the radioactivity corresponded to the intact tracer, not metabolites.[1] Therefore, the high liver uptake is not primarily due to rapid metabolism of the tracer.[1][2][3]
Q4: We are not observing a significant signal in the blood, despite P2Y12R being expressed on platelets. Why is this?
A: This is another consistent finding. Despite the presence of P2Y12R on blood platelets, ex vivo biodistribution studies have confirmed minimal residual signal in the blood.[1] This further underscores that the biodistribution of [¹¹C]this compound is dominated by hepatic sequestration rather than target engagement in the periphery.
Q5: Are there any common imaging artifacts we should be aware of when performing PET/CT scans in general?
A: While the primary issues with [¹¹C]this compound are related to its biodistribution, general PET/CT artifacts can still occur. These include:
-
Motion Artifacts: Can be caused by patient/animal movement during the scan, leading to blurring of the images. Proper anesthesia and immobilization are crucial.[1]
-
Misregistration Artifacts: Occur when there is a misalignment between the PET and CT images, which can be caused by respiratory motion.[5][6] This is particularly relevant for thoracic and abdominal imaging.
-
Metal Artifacts: Metallic implants can cause streaking on the CT image, which can then lead to incorrect attenuation correction and artifactual hot or cold spots on the PET image.[5][6]
-
Truncation Artifacts: These happen when the CT field of view is smaller than the PET field of view, leading to an underestimation of tracer uptake at the edges of the image.[7]
Quantitative Data Summary
The following table summarizes the biodistribution data for [¹¹C]this compound from preclinical studies.
| Tissue | Peak Uptake (%ID/g) in Mice (at 5 min) | Uptake (%ID/g) in Mice (at 60 min) | Peak Uptake in Rhesus Macaque Brain (SUV) |
| Brain | 0.55 ± 0.37 | 0.02 ± 0.01 | 0.37 |
| Liver | 58.28 ± 18.75 | 106 ± 29.70 | Not Reported |
| Blood | Not Reported | 0.9 ± 0.40 | Not Reported |
Data sourced from preclinical studies.[1][2]
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is typically performed using a precursor and [¹¹C]NH₄CN. The process generally results in high chemical and radiochemical purity (>99%).[2][3] The stability of the final product is high, with over 99% intact tracer remaining after 90 minutes in formulation.[2][3]
Animal PET/CT Imaging Protocol
-
Animal Preparation: Mice are anesthetized using isoflurane (B1672236) (2-3.5% for induction, 1-2.5% for maintenance).[1] Ophthalmic ointment is applied to prevent corneal ulcers.[1]
-
Tracer Injection: [¹¹C]this compound is administered via tail-vein injection.[1]
-
PET Imaging: Dynamic PET imaging is initiated just prior to tracer injection and continues for a specified duration (e.g., 60 minutes).[1] Data is acquired in list mode and subsequently framed (e.g., 4 x 15s, 4 x 1min, 11 x 5min).[1]
-
CT Imaging: A CT scan is performed for attenuation correction and anatomical localization.
-
Image Reconstruction: PET data is reconstructed using an appropriate algorithm (e.g., 3D-OSEM-PSF).[8]
-
Data Analysis: Time-activity curves are generated for regions of interest (e.g., brain, liver) to quantify tracer uptake over time.
Visualizations
Caption: P2Y12 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 6. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cme.lww.com [cme.lww.com]
- 8. Optimization of Preprocessing Strategies in Positron Emission Tomography (PET) Neuroimaging: A [11C]DASB PET Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Druglike Properties of AZD1283 Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the druglike properties of AZD1283 analogues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing poor aqueous solubility with our this compound analogues. What are some initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge. Here are some initial steps to troubleshoot this issue:
-
pH Adjustment: Determine the pKa of your compound. For weakly basic compounds like many pyridine (B92270) derivatives, decreasing the pH of the solution can significantly improve solubility. Conversely, for weakly acidic compounds, increasing the pH may be beneficial.
-
Co-solvents: Employing co-solvents can enhance solubility. Common choices for in vitro assays include DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). However, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in biological assays.
-
Formulation Strategies: For in vivo studies, consider formulating the compound in vehicles such as cyclodextrins, lipid-based formulations, or as a nanosuspension.
-
Structural Modification: If solubility issues persist, consider structural modifications. Introducing polar functional groups, such as hydroxyl or amino groups, or breaking planarity can disrupt crystal packing and improve solubility.
Q2: Our this compound analogues are showing high metabolic instability in liver microsome assays. How can we address this?
A2: High metabolic instability is a significant hurdle for oral drug candidates. Here's how you can approach this problem:
-
Identify Metabolic Hotspots: The first step is to identify the site(s) of metabolism. This is often done by incubating the compound with liver microsomes and analyzing the metabolites by LC-MS/MS.
-
Blocking Metabolic Sites: Once the metabolic hotspots are identified, you can make chemical modifications to block these sites. Common strategies include:
-
Deuteration: Replacing a hydrogen atom at a metabolic hotspot with deuterium (B1214612) can slow down metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing a fluorine atom near a metabolic site can block metabolism by increasing the strength of the C-H bond or by altering the electronic properties of the molecule.
-
Steric Hindrance: Introducing a bulky group near the metabolic site can sterically hinder the approach of metabolic enzymes.
-
-
Enzyme Inhibition Profile: It is also important to assess if your compounds are inhibitors of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9, CYP2D6). Inhibition of these enzymes can lead to drug-drug interactions.
Q3: We are experiencing low yields during the synthesis of the acyl sulfonamide moiety of our this compound analogues. What are some common causes and solutions?
A3: The synthesis of acyl sulfonamides can be challenging. Here are some common issues and their solutions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture. Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: The choice of base is critical. A non-nucleophilic base such as triethylamine (B128534) or pyridine is commonly used to neutralize the HCl generated during the reaction without competing with the amine in reacting with the sulfonyl chloride.
-
Side Reactions with Primary Amines: If your analogue contains a primary amine, bis-sulfonylation (reaction at both N-H bonds) can occur. To minimize this, use a 1:1 stoichiometry of the amine and sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution.
-
Purification Challenges: Sulfonamides can sometimes be difficult to purify due to their polarity. A combination of aqueous workup and column chromatography is often necessary. If the compound is acidic, an acidic wash can help remove basic impurities, and a basic wash can help remove acidic impurities.
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of this compound Analogues
| Compound | R1 | R2 | P2Y12 IC50 (nM) |
| This compound | H | Ethyl | 11 |
| Analogue 1 | 4-F | Ethyl | 15 |
| Analogue 2 | H | Methyl | 25 |
| Analogue 3 | H | Isopropyl | 8 |
| Analogue 4 | 4-Cl | Ethyl | 18 |
| Analogue 5 | 4-Me | Ethyl | 12 |
Table 2: Metabolic Stability of this compound Analogues in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 65 | 10.7 |
| Analogue 1 | 72 | 9.6 |
| Analogue 2 | 58 | 12.0 |
| Analogue 3 | 85 | 8.2 |
| Analogue 4 | 60 | 11.5 |
| Analogue 5 | 95 | 7.3 |
Experimental Protocols
Protocol 1: P2Y12 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of test compounds for the P2Y12 receptor.
Materials:
-
Human platelet membranes (source of P2Y12 receptor)
-
[³H]-2MeSADP (radioligand)
-
Test compounds (this compound analogues)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
96-well microplates
-
Filter mats
-
Scintillation counter
Method:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, human platelet membranes, [³H]-2MeSADP, and the test compound dilutions.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the metabolic stability (half-life and intrinsic clearance) of test compounds.
Materials:
-
Human liver microsomes (HLM)
-
Test compounds (this compound analogues)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
96-well microplates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Method:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the HLM and the NADPH regenerating system in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the wells.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound over time.
Visualizations
Caption: P2Y12 receptor signaling cascade.
Caption: Iterative drug discovery workflow.
Caption: Strategies for property improvement.
AZD1283 formulation for intravenous administration in animals.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of AZD1283 for intravenous administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the P2Y12 receptor, a key receptor in platelet activation and aggregation.[1][2] By blocking this receptor, this compound inhibits ADP-induced platelet aggregation, making it a compound of interest for research into antithrombotic therapies.[2]
Q2: What are the main challenges in formulating this compound for intravenous administration?
A2: The primary challenge with this compound is its poor water solubility.[3] This characteristic can lead to difficulties in preparing a stable and safe intravenous formulation, potentially causing precipitation of the compound in the vehicle or upon administration.
Q3: Are there any established intravenous formulations for this compound in animal studies?
A3: Yes, two formulations have been described in the literature:
-
A solution of this compound in saline containing 10% ethanol (B145695). This formulation was used for in vivo imaging studies in animals.[4]
-
A solution prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.[2]
Q4: What are the key pharmacokinetic properties of this compound to consider in animal experiments?
A4: this compound exhibits significant species differences in liver microsomal stability. It is rapidly metabolized in rats but is more stable in dog and human microsomes.[2] In vivo studies in mice have shown rapid accumulation of the compound in the liver.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | Poor solubility of this compound in the chosen vehicle. | - Ensure the use of a validated formulation, such as the DMSO/PEG300/Tween-80/Saline mixture.[2] - Prepare the formulation by adding each solvent sequentially and ensuring complete dissolution at each step.[2] - Gentle heating and/or sonication can be used to aid dissolution, but the stability of the compound under these conditions should be verified.[2] |
| Cloudiness or precipitation in the formulation upon standing. | The formulation is supersaturated or unstable. | - It is recommended to prepare the working solution for in vivo experiments fresh on the same day of use.[2] - If storage is necessary, store the clarified stock solution under appropriate conditions as determined by stability studies.[2] |
| Adverse reaction in the animal at the injection site (e.g., irritation, swelling). | The formulation vehicle may be causing local irritation. High concentrations of co-solvents like DMSO can cause local toxic effects.[5] | - If possible, reduce the concentration of the organic co-solvents in the formulation. - Administer the injection slowly to allow for dilution in the bloodstream. - Consider alternative, less irritating solubilizing agents if the issue persists. |
| Inconsistent or unexpected pharmacokinetic results. | The formulation may be affecting the disposition of this compound. Formulation components can compete for transport and metabolism mechanisms.[6] | - Use a consistent and well-characterized formulation for all animals in a study. - Be aware that co-solvents can alter the distribution and metabolism of the drug. - If feasible, conduct pilot studies to evaluate the pharmacokinetic profile of the chosen formulation. |
| Low in vivo exposure despite successful intravenous administration. | Rapid clearance or high volume of distribution of this compound. Studies have shown rapid liver uptake.[4] | - This may be an inherent property of the compound in the chosen animal model. - Consider this rapid clearance when designing dose-response studies. - Ensure accurate and sensitive bioanalytical methods are used to quantify plasma concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol is adapted from a formulation suggested for in vivo experiments.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% sodium chloride), sterile, for injection
-
Sterile vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete formulation, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile vial, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:
-
Add 400 µL of PEG300 for every 100 µL of DMSO stock. Mix thoroughly.
-
Add 50 µL of Tween-80. Mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Visually inspect the final formulation for any precipitation or phase separation. If observed, gentle warming or sonication may be used to aid dissolution.[2]
-
It is recommended to use this formulation on the day of preparation.[2]
Protocol 2: Intravenous Administration in a Rodent Model
This is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) protocols and specific experimental needs.
Materials:
-
Prepared this compound formulation
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restraint device
-
70% ethanol for disinfection
Procedure:
-
Accurately weigh the animal to determine the correct injection volume.
-
Gently restrain the animal. For rats or mice, the lateral tail vein is a common site for intravenous injection.
-
Swab the injection site with 70% ethanol.
-
Carefully insert the needle into the vein. Successful entry is often indicated by a small flash of blood in the needle hub.
-
Inject the calculated volume of the this compound formulation slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor as required by the experimental protocol.
Visualizations
This compound Mechanism of Action: P2Y12 Receptor Signaling Pathway
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downstate.edu [downstate.edu]
- 6. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD1283 and Bleeding Time Management
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the management of increased bleeding time associated with the use of AZD1283, a potent, reversible P2Y12 receptor antagonist.
Troubleshooting Guide: Managing Prolonged Bleeding Time in Preclinical Studies
Researchers encountering prolonged bleeding time in animal models during this compound evaluation can follow this step-by-step guide to identify and address potential issues.
Caption: Troubleshooting workflow for addressing increased bleeding time.
Frequently Asked Questions (FAQs)
Mechanism of Action and Bleeding Risk
Q1: How does this compound inhibit platelet aggregation and potentially increase bleeding time?
A1: this compound is a selective and reversible antagonist of the P2Y12 receptor on platelets. The P2Y12 receptor, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that leads to platelet activation and aggregation. By blocking this receptor, this compound prevents platelet activation and subsequent thrombus formation. This same mechanism, however, can also prolong bleeding time by impairing the primary hemostatic response to vessel injury.
Caption: this compound blocks the P2Y12 receptor, inhibiting platelet aggregation.
Q2: What is the therapeutic window for this compound regarding its antithrombotic effect versus bleeding risk?
A2: Preclinical studies have aimed to separate the antithrombotic efficacy of this compound from its effect on bleeding time. In a modified Folts model in dogs, a distinction between the effective antithrombotic dose and the dose that significantly prolongs bleeding time was observed, suggesting a therapeutic window.[1]
Quantitative Data
The following table summarizes the key in vitro and in vivo parameters for this compound based on available preclinical data.
| Parameter | Value | Species/Model | Source |
| In Vitro | |||
| ADP-Induced Platelet Aggregation IC50 | 3.6 μM | Human | [2] |
| In Vivo | |||
| Antithrombotic ED50 | 3.0 μg/kg/min | Dog (Modified Folts Model) | [1] |
| Dose for >3-fold Increase in Bleeding Time | 33 μg/kg/min | Dog (Modified Folts Model) | [1] |
| Therapeutic Index (Bleeding/Antithrombotic) | ≥ 10 | Dog | [1] |
Experimental Protocols
Q3: What is a standard protocol for an in vitro platelet aggregation assay to evaluate this compound?
A3: A common method is light transmission aggregometry (LTA) using platelet-rich plasma (PRP).
Protocol: ADP-Induced Platelet Aggregation in Human Platelet-Rich Plasma
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Use a 21-gauge or larger needle and collect the blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a small volume of this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
-
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Q4: Can you provide a general outline of the modified Folts model for assessing antithrombotic efficacy and bleeding time?
A4: The Folts model is a common in vivo model of arterial thrombosis.
Protocol Outline: Modified Folts Model in Dogs
-
Animal Preparation: Anesthetize the dog and expose a coronary or femoral artery.
-
Instrumentation: Place an electromagnetic flow probe around the artery to monitor blood flow.
-
Stenosis and Injury: Create a critical stenosis of the artery using a constrictor. Induce endothelial injury at the site of stenosis, often by gentle clamping of the artery. This leads to cyclical flow reductions (CFRs) as thrombi form and are dislodged by the arterial blood flow.
-
Drug Administration: Once stable CFRs are established, administer this compound intravenously as a bolus followed by a continuous infusion at varying doses.
-
Efficacy Measurement: The antithrombotic effect is quantified by the reduction or elimination of CFRs. The dose that produces a 50% reduction in thrombosis is the ED50.
-
Bleeding Time Measurement: Bleeding time is typically measured using a standardized template method, such as the buccal mucosal bleeding time (BMBT). A small, precise incision is made in the buccal mucosa, and the time until bleeding ceases is recorded. This is done before and after drug administration.
-
Data Analysis: Correlate the dose of this compound with the antithrombotic effect and the prolongation of bleeding time to determine the therapeutic index.
Mitigation Strategies for Increased Bleeding Time
Q5: Are there potential strategies to mitigate the increased bleeding time associated with this compound in an experimental setting?
A5: While there is no specific reversal agent for this compound, several strategies can be explored in a preclinical research context, drawing on knowledge from other reversible P2Y12 inhibitors.
-
Platelet Transfusion: The effectiveness of platelet transfusion in reversing the effects of reversible P2Y12 inhibitors is debated. For ticagrelor (B1683153), another reversible antagonist, platelet transfusions have shown limited and inconsistent efficacy because the circulating drug can inhibit the newly transfused platelets.[3] Further investigation would be needed to determine the utility for this compound.
-
Human Serum Albumin: An in vitro study suggested that human serum albumin may help to reverse the antiplatelet effect of ticagrelor, possibly by binding the active drug.[4] This could be an area of investigation for this compound.
-
Desmopressin (B549326) (DDAVP): DDAVP is a synthetic analog of vasopressin that can increase plasma levels of von Willebrand factor (vWF) and Factor VIII, which may help to shorten a prolonged bleeding time.[5][6][7] Its efficacy in the context of this compound-induced bleeding would require experimental validation.
Q6: How would one design an experiment to test the efficacy of desmopressin (DDAVP) in reducing this compound-induced bleeding time?
A6: A preclinical study in an appropriate animal model (e.g., rabbit or dog) could be designed as follows:
-
Baseline Measurements: Establish baseline bleeding time in the animals.
-
This compound Administration: Administer a dose of this compound known to cause a significant prolongation of bleeding time.
-
Post-AZD1283 Bleeding Time: Measure the bleeding time after this compound administration to confirm the expected increase.
-
DDAVP Administration: Administer a therapeutic dose of DDAVP (e.g., 0.3 µg/kg intravenously).
-
Post-DDAVP Bleeding Time: Measure the bleeding time at several intervals after DDAVP administration to assess for any reduction.
-
Control Groups: Include control groups receiving this compound and a placebo instead of DDAVP, and a group receiving only DDAVP to assess its baseline effect.
-
Data Analysis: Compare the bleeding times between the treatment and control groups to determine if DDAVP significantly reduces the bleeding time prolongation caused by this compound.
References
- 1. AID 766340 - Antagonist activity at P2Y12 receptor in human whole blood assessed as inhibition of ADP-induced platelet aggregation after 5 mins by residual platelet count assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid and sustained reversal of P2Y12 inhibitor-induced platelet inhibition with reversal agent - - PACE-CME [pace-cme.org]
- 4. Reversal of the platelet inhibitory effect of the P2Y12 inhibitors clopidogrel, prasugrel, and ticagrelor in vitro: a new approach to an old issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Desmopressin (DDAVP) and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcutaneous desmopressin (DDAVP) shortens the bleeding time in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AZD1283 and Clopidogrel for In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two P2Y12 receptor antagonists: AZD1283 and clopidogrel (B1663587). While direct head-to-head in vivo comparative studies are not available in the current body of scientific literature, this document synthesizes existing data for each compound to facilitate an objective comparison of their mechanisms, and available performance data.
Introduction to this compound and Clopidogrel
Clopidogrel , a well-established thienopyridine-class antiplatelet drug, is a prodrug that requires metabolic activation in the liver to exert its effects.[1][2] Its active metabolite irreversibly inhibits the P2Y12 receptor, a key receptor in platelet activation and aggregation.[1][3][4] Clopidogrel is a cornerstone in the prevention of thrombotic events in patients with cardiovascular disease.[5]
This compound is a potent, reversible, and selective antagonist of the P2Y12 receptor.[6][7] Unlike clopidogrel, it does not require metabolic activation to be effective.[6] this compound has been investigated primarily as a potential PET radiotracer for imaging P2Y12 receptors in the central nervous system.[8][9]
Mechanism of Action and Signaling Pathways
Both this compound and clopidogrel target the P2Y12 receptor on platelets, but their interaction and mechanism of inhibition differ significantly.
Clopidogrel: As a prodrug, clopidogrel is metabolized by cytochrome P450 enzymes in the liver to generate an active metabolite.[2][3][4] This active metabolite then forms an irreversible disulfide bond with the P2Y12 receptor, leading to sustained inhibition of ADP-mediated platelet activation and aggregation for the lifespan of the platelet.[1][3][4]
This compound: this compound is a direct-acting antagonist that reversibly binds to the P2Y12 receptor.[6][7] This reversible binding offers the potential for a more controlled and potentially shorter-acting antiplatelet effect compared to the irreversible inhibition of clopidogrel.
Below are diagrams illustrating the signaling pathways affected by clopidogrel and the intended mechanism of this compound.
References
- 1. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute antithrombotic effect of a front-loaded regimen of clopidogrel in patients with atherosclerosis on aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Head-to-Head Comparison of Clopidogrel and Aspirin in Post-PCI Patients: Implications of the SMART-CHOICE 3 Trial | Texila Journal [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
AZD1283: A Comparative Analysis of its Selectivity for the P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of AZD1283, a potent antagonist of the P2Y12 receptor, against other purinergic receptors. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
Potency of this compound at the P2Y12 Receptor
This compound has been shown to be a potent antagonist of the P2Y12 receptor in multiple functional assays. The following table summarizes the key potency values:
| Assay Type | Parameter | Value (nM) |
| Radioligand Competition Binding Assay | IC50 | 11 |
| GTPγS Binding Assay | IC50 | 25 |
Data sourced from Tocris Bioscience product information.
Selectivity Profile
Published research indicates that this compound is highly selective for the P2Y12 receptor.[1] Studies have confirmed that it does not exhibit significant binding affinity for other related purinergic receptors.[1] However, a detailed quantitative comparison of the binding affinities (Ki) or functional inhibition (IC50) of this compound against a broad panel of other human purinergic receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y13, and P2Y14) is not publicly available. The development of such a comprehensive selectivity profile would be invaluable for a more complete understanding of its off-target potential.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that is central to platelet aggregation. This compound acts as an antagonist, blocking this pathway.
References
Validating P2Y12 Receptor Binding: A Comparative Analysis of AZD1283 and Alternatives Using Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2Y12 receptor antagonist AZD1283 with other commercially available alternatives. The focus is on the validation of target engagement using P2Y12 knockout mouse models, supported by experimental data and detailed protocols.
The P2Y12 receptor is a crucial mediator of platelet activation and thrombus formation, making it a prime target for antiplatelet therapies. Validating that a drug candidate selectively binds to and inhibits this receptor is a critical step in its development. The use of P2Y12 knockout (KO) mice provides an unequivocal method for confirming on-target effects, as any observed pharmacological activity in wild-type (WT) mice should be absent in their KO counterparts.
This guide compares the potent and selective P2Y12 antagonist this compound with established antiplatelet agents—clopidogrel (B1663587), prasugrel, and cangrelor—highlighting the use of knockout mice in validating their mechanism of action.
Quantitative Comparison of P2Y12 Receptor Antagonists
The following table summarizes the key quantitative data for this compound and its comparators. While direct experimental data for this compound in P2Y12 knockout mice is not extensively published, its high in vitro potency is well-documented. For other antagonists, knockout mouse studies have definitively confirmed their P2Y12-dependent mechanism.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Platelet Aggregation Inhibition) in Wild-Type Mice | In Vivo Efficacy (Platelet Aggregation Inhibition) in P2Y12 Knockout Mice |
| This compound | P2Y12 Receptor | 11 nM (binding IC50)[1] | Potent inhibition of ADP-induced platelet aggregation demonstrated in dogs (antithrombotic ED50 of 3.0 μg/kg/min). | Data not available in published literature. |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ~0.5 µM | Significant inhibition of ADP-induced platelet aggregation. | No significant inhibition of ADP-induced platelet aggregation. |
| Prasugrel (active metabolite) | P2Y12 Receptor | ~2 µM | Potent inhibition of ADP-induced platelet aggregation; more potent than clopidogrel. | No further inhibition of the already minimal ADP-induced platelet aggregation. |
| Cangrelor | P2Y12 Receptor | ~7.7 nM | Rapid and potent inhibition of ADP-induced platelet aggregation and thrombus formation. | No effect on platelet aggregation or thrombus formation. |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to validate P2Y12 receptor binding.
In Vitro Platelet Aggregation Assay in Mouse Platelets
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) from both wild-type and P2Y12 knockout mice.
-
Blood Collection: Anesthetize mice (e.g., with isoflurane) and collect blood via cardiac puncture into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Count the platelets in the PRP and adjust the concentration to 2.5 x 10^8 platelets/mL with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Incubation with Antagonist: Pre-incubate the PRP with the P2Y12 antagonist (e.g., this compound, active metabolites of clopidogrel or prasugrel, or cangrelor) or vehicle control for a specified time at 37°C.
-
Aggregation Measurement: Place the PRP in an aggregometer cuvette with a stir bar at 37°C. Add a platelet agonist, typically ADP (10 µM), to induce aggregation.
-
Data Analysis: Monitor the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP (set as 100% aggregation). A significant reduction in aggregation in WT mice treated with the antagonist, and a lack of effect in P2Y12 KO mice, validates the antagonist's mechanism.
In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This in vivo model assesses the antithrombotic efficacy of P2Y12 antagonists.
-
Animal Preparation: Anesthetize a mouse (wild-type or P2Y12 knockout) and surgically expose the common carotid artery.
-
Drug Administration: Administer the P2Y12 antagonist or vehicle control intravenously or intraperitoneally at a predetermined time before inducing thrombosis.
-
Thrombosis Induction: Place a small piece of filter paper (e.g., 1x2 mm) saturated with a 5-10% FeCl3 solution on top of the carotid artery for 3 minutes to induce endothelial injury.
-
Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is the time to complete occlusion of the artery. A significant prolongation of the time to occlusion in antagonist-treated WT mice compared to vehicle-treated WT mice, and no significant difference between vehicle- and antagonist-treated P2Y12 KO mice, confirms the P2Y12-dependent antithrombotic effect.
Visualizing Pathways and Workflows
To further clarify the underlying biology and experimental design, the following diagrams are provided.
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound's P2Y12R binding with knockout mice.
References
AZD1283 binding affinity compared to other non-nucleotide antagonists
A Comparative Guide to the Binding Affinity of AZD1283 and Other Non-Nucleotide P2Y12 Antagonists
This guide provides a detailed comparison of the binding affinity of this compound with other notable non-nucleotide antagonists targeting the P2Y12 receptor. The P2Y12 receptor is a crucial Gi protein-coupled receptor involved in platelet activation and aggregation, making it a key target for antiplatelet therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and development decisions.
P2Y12 Receptor Signaling Pathway
The activation of the P2Y12 receptor by adenosine (B11128) diphosphate (B83284) (ADP) initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.[1] This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt.[1][3][4] Both of these downstream effects contribute to the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[5]
Caption: P2Y12 Receptor Signaling Pathway and Point of Antagonist Intervention.
Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound and other non-nucleotide P2Y12 receptor antagonists. The data is presented as IC50 and Ki values, which are measures of the concentration of a drug that is required for 50% inhibition in vitro and the inhibition constant for a drug, respectively. Lower values indicate higher binding affinity.
| Compound Name | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) |
| This compound | 11[6][7][8] | - |
| Elinogrel | 20[9] | - |
| PSB-0739 | - | 24.9[10][11][12][13] |
| Ticagrelor | - | 2[14] |
| Selatogrel | Nanomolar affinity[15] | - |
Experimental Protocols
The binding affinities presented in this guide were determined using radioligand binding assays. Below is a representative experimental protocol for a competitive radioligand binding assay for the P2Y12 receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for the P2Y12 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells).[16]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) P2Y12 receptor antagonist with high specific activity (e.g., [³H]2-MeSADP).[16][17]
-
Test Compound: The non-nucleotide antagonist to be evaluated (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known P2Y12 antagonist (e.g., 10 µM this compound) to determine non-specific binding.[17]
-
Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[16]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[16]
-
Scintillation Counter: For quantifying the radioactivity.
Procedure:
-
Membrane Preparation: Thawed cell membrane preparations are diluted in binding buffer to a final protein concentration of 5-10 µg per well.[16]
-
Assay Plate Setup: In a 96-well plate, the following are added in order:
-
50 µL of binding buffer (for total binding) or 50 µL of the non-specific binding control.
-
50 µL of varying concentrations of the unlabeled test compound.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value, e.g., ~1 nM [³H]2-MeSADP).[16]
-
-
Initiation and Incubation: The binding reaction is initiated by adding 100 µL of the diluted membrane preparation to each well. The plate is then incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[16]
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[16]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]
-
Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then measured using a scintillation counter.[16]
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow Diagram
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP signalling through P2Y purinoceptor 12 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PSB-0739 | P2Y12 antagonist | Probechem Biochemicals [probechem.com]
- 12. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 13. biocompare.com [biocompare.com]
- 14. Ticagrelor | P2Y Receptor | P450 | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
AZD1283: A Comparative Guide to In Vitro Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the P2Y12 receptor antagonist AZD1283 with other leading antiplatelet agents, supported by available in vitro experimental data.
This compound is a potent and selective, reversible antagonist of the P2Y12 receptor, a key player in platelet activation and thrombus formation. This guide provides a comparative analysis of its in vitro cross-reactivity profile against other widely used P2Y12 inhibitors: the active metabolites of clopidogrel (B1663587) and prasugrel (B1678051), and ticagrelor (B1683153). Understanding the selectivity of these compounds is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy.
Comparative Analysis of P2Y12 Receptor Antagonists
The following table summarizes the available in vitro data for this compound and its key comparators. This data is essential for understanding the potency and selectivity of these antiplatelet agents.
| Compound | Target/Assay | IC50 / Ki | Species | Notes |
| This compound | P2Y12 Receptor (Binding) | 11 nM | Human | High affinity for the target receptor.[1][2] |
| P2Y12 Receptor (GTPγS) | 25 nM | Human | Demonstrates potent functional antagonism.[1][2] | |
| CYP2C9 | 6.62 µM | Human | Potential for drug-drug interactions.[1] | |
| CYP2C19 | 0.399 µM | Human | Potential for drug-drug interactions.[1] | |
| CYP3A4 (Midazolam substrate) | 4.28 µM | Human | Potential for drug-drug interactions.[1] | |
| CYP3A4 (Testosterone substrate) | 3.64 µM | Human | Potential for drug-drug interactions.[1] | |
| Clopidogrel Active Metabolite (CAM/H4) | P2Y12 Receptor | - | Human | Irreversibly binds to the P2Y12 receptor. The H4 isomer is the clinically relevant active form.[3][4] |
| Prasugrel Active Metabolite (R-138727) | P2Y12 Receptor | < 1 µM | Human | Potent and irreversible inhibitor of the P2Y12 receptor.[5] |
| Ticagrelor | P2Y12 Receptor | - | Human | A direct-acting, reversible antagonist.[6][7] |
| Equilibrative Nucleoside Transporter 1 (ENT1) | Weak inhibitor | Human | This "off-target" effect is hypothesized to contribute to some of ticagrelor's clinical effects.[8] |
Note: Comprehensive, directly comparable in vitro cross-reactivity data against a broad panel of receptors for all compounds is limited in the public domain. The provided data is based on available literature.
Signaling Pathways and Experimental Workflows
To understand the context of these in vitro studies, it is important to visualize the underlying biological pathways and experimental procedures.
The diagram above illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor, leading to platelet activation. This compound acts as an antagonist, blocking this pathway.
This flowchart outlines the key steps in a radioligand binding assay, a common method to determine the affinity of a compound for its target receptor.
Detailed Experimental Protocols
1. Radioligand Binding Assay for P2Y12 Receptor Affinity
This assay is designed to determine the binding affinity of a test compound (like this compound) to the P2Y12 receptor by measuring its ability to compete with a known radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human P2Y12 receptor.
-
Radioligand: Typically [³H]2-MeSADP.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled P2Y12 antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
2. GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of a compound to inhibit the activation of G-proteins coupled to the P2Y12 receptor.
-
Materials:
-
Cell membranes with the P2Y12 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
P2Y12 agonist (e.g., 2-MeSADP).
-
Test compound (e.g., this compound).
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Add the P2Y12 agonist to stimulate the receptor.
-
Add [³⁵S]GTPγS and GDP to the mixture. Upon receptor activation, GDP is exchanged for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Incubate at 30°C for a set time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
The ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its IC50 value as a functional antagonist.
-
Selectivity and Off-Target Profile
Published studies have confirmed that this compound is selective for the P2Y12 receptor over other purinergic receptors, indicating it does not exhibit significant binding to these related receptors[9]. However, in vitro studies have shown that this compound can inhibit certain cytochrome P450 (CYP) enzymes at micromolar concentrations[1]. This suggests a potential for drug-drug interactions, which is an important consideration in clinical development.
In comparison, ticagrelor is known to be a weak inhibitor of the equilibrative nucleoside transporter-1 (ENT1), which may contribute to some of its observed clinical effects beyond P2Y12 inhibition[8]. The active metabolites of clopidogrel and prasugrel are highly specific for the P2Y12 receptor, to which they bind irreversibly[3][5].
Conclusion
This compound is a potent and selective antagonist of the P2Y12 receptor. The available in vitro data demonstrates its high affinity for its intended target. While it shows selectivity against other purinergic receptors, its interaction with CYP enzymes at higher concentrations highlights the importance of comprehensive in vitro cross-reactivity profiling in early drug development. Further head-to-head comparative studies across a broad panel of receptors would provide a more complete understanding of the relative selectivity of this compound compared to other P2Y12 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD 1283 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. ClinPGx [clinpgx.org]
- 4. advion.com [advion.com]
- 5. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Ticagrelor: Effects Beyond the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosynthesis and initial preclinical evaluation of [11C]this compound as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology Profile: A Comparative Analysis of AZD1283 and Newer P2Y12 Inhibitors
This guide provides a detailed comparison of the preclinical toxicology profiles of the P2Y12 inhibitor AZD1283 and its more recent counterparts, including ticagrelor, prasugrel (B1678051), and clopidogrel. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction to P2Y12 Inhibitors
P2Y12 inhibitors are a class of antiplatelet agents that play a crucial role in the prevention of thrombotic events. They act by blocking the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation. This compound is a direct-acting, reversible P2Y12 antagonist that belongs to the same chemical class as ticagrelor, which is its active metabolite. Clopidogrel and prasugrel are thienopyridines, which are irreversible inhibitors that require metabolic activation.
Comparative Preclinical Toxicology Data
The following tables summarize the available preclinical toxicology data for this compound, ticagrelor, prasugrel, and clopidogrel.
Table 1: Single-Dose and Repeated-Dose Toxicity
| Compound | Animal Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| This compound | Rat, Dog | Oral | 20 mg/kg/day (Rat, 26 weeks) | Increased bleeding time. At higher doses, clinical signs related to hemorrhage were observed. |
| Ticagrelor | Rat, Dog | Oral | 100 mg/kg/day (Rat, 26 weeks), 40 mg/kg/day (Dog, 39 weeks) | Dose-dependent increase in bleeding time. At higher doses, evidence of hemorrhage and effects on red blood cell parameters. |
| Prasugrel | Rat, Dog | Oral | 10 mg/kg/day (Rat, 26 weeks), 1 mg/kg/day (Dog, 39 weeks) | Increased bleeding time. At higher doses, gastrointestinal hemorrhage and bone marrow suppression were noted. |
| Clopidogrel | Rat, Dog | Oral | 50 mg/kg/day (Rat, 52 weeks), 10 mg/kg/day (Dog, 52 weeks) | Increased bleeding time. High doses were associated with liver toxicity (enzyme induction) and gastrointestinal ulceration. |
Table 2: Safety Pharmacology and Genotoxicity
| Compound | Safety Pharmacology Findings | Genotoxicity |
| This compound | No adverse effects on cardiovascular, respiratory, or central nervous system function at therapeutic doses. | Not mutagenic or clastogenic in a standard battery of in vitro and in vivo assays. |
| Ticagrelor | No clinically relevant effects on vital functions. At high doses, transient effects on heart rate were observed in dogs. | Negative in a comprehensive range of genotoxicity tests. |
| Prasugrel | No significant effects on major organ systems. | Not genotoxic in in vitro or in vivo studies. |
| Clopidogrel | No adverse effects on cardiovascular or respiratory systems. | No evidence of genotoxic potential. |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below.
Repeated-Dose Toxicity Studies
-
Objective: To evaluate the potential toxicity of the compound after repeated administration over a prolonged period.
-
Methodology:
-
Animal Species: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group (vehicle only) are used. Dose levels are selected based on acute toxicity data.
-
Administration: The test compound is administered daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 26 or 39 weeks).
-
Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight, food consumption, and water intake are recorded weekly.
-
Assessments: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined macroscopically and microscopically.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse treatment-related findings are observed.
-
Safety Pharmacology Studies
-
Objective: To assess the potential effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Methodology:
-
Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs, monkeys) are conducted to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. In vitro assays (e.g., hERG channel assay) are used to assess the potential for QT interval prolongation.
-
Respiratory System: Whole-body plethysmography is used in rodents to measure respiratory rate, tidal volume, and minute volume.
-
Central Nervous System: A functional observational battery (FOB) and automated tests of motor activity are conducted in rodents to assess effects on behavior, coordination, and sensory function.
-
Genotoxicity Assays
-
Objective: To determine if the compound can induce mutations or chromosomal damage.
-
Methodology: A standard battery of tests is performed:
-
Ames Test: An in vitro assay using strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
In Vitro Mammalian Cell Gene Mutation Test: Typically performed using mouse lymphoma cells to assess for gene mutations.
-
In Vitro or In Vivo Chromosomal Aberration Test: An in vitro test using cultured mammalian cells (e.g., human lymphocytes) or an in vivo test (e.g., rodent bone marrow micronucleus test) to evaluate for chromosomal damage.
-
Visualizations
P2Y12 Signaling Pathway
Caption: P2Y12 receptor signaling pathway and points of inhibition.
Preclinical Toxicology Workflow
Caption: Generalized preclinical toxicology testing workflow.
Validating AZD1283 Target Engagement: A Comparative Guide to Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of whole blood assays for validating the target engagement of AZD1283, a potent and reversible P2Y12 receptor antagonist. By objectively comparing its performance with established antiplatelet agents—clopidogrel, ticagrelor, and prasugrel—this document serves as a critical resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug development. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions on the most suitable assays for preclinical and clinical studies.
Introduction to this compound and P2Y12 Inhibition
This compound is an investigational antiplatelet agent that selectively targets the P2Y12 receptor, a key G protein-coupled receptor (GPCR) on the surface of platelets. The P2Y12 receptor plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation, a critical process in the formation of arterial thrombosis. By reversibly antagonizing the P2Y12 receptor, this compound inhibits platelet aggregation and has the potential to prevent thrombotic events such as myocardial infarction and stroke.
Validating the engagement of this compound with its target in a physiologically relevant matrix like whole blood is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship and for establishing effective dosing regimens. This guide explores three widely used whole blood assays for this purpose: Light Transmission Aggregometry (LTA), Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay, and the VerifyNow P2Y12 Assay.
P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet activation and aggregation. A simplified representation of this pathway and the point of intervention for P2Y12 antagonists is depicted below.
Comparison of Whole Blood Assays for P2Y12 Target Engagement
The following table summarizes the performance of this compound in comparison to other P2Y12 antagonists across different whole blood assays. It is important to note that direct comparative studies of this compound in all these assays are not publicly available. The data for this compound is based on available preclinical data, while the data for comparator drugs is derived from various clinical studies.
| Assay | Key Parameter | This compound | Clopidogrel | Ticagrelor | Prasugrel (active metabolite) |
| Light Transmission Aggregometry (LTA) | IC50 (ADP-induced) | ~3.6 µM[1] | Variable, dependent on active metabolite concentration | ~0.1 - 1.0 µM | ~0.1 µM |
| Inhibition of Platelet Aggregation (IPA) | Potent inhibition observed | Moderate to high inhibition, high inter-individual variability | High and consistent inhibition | Very high and consistent inhibition | |
| VASP Phosphorylation Assay | Platelet Reactivity Index (PRI) | Expected to be low, indicating high P2Y12 inhibition | Highly variable, often >50% in non-responders | Consistently low, typically <20% | Consistently very low, often near 0% |
| VerifyNow P2Y12 Assay | P2Y12 Reaction Units (PRU) | Expected to be low | Highly variable, often >208 in non-responders | Consistently low, typically <85 | Consistently very low |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Light Transmission Aggregometry (LTA)
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.
Protocol:
-
Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10 minutes to separate the platelet-rich plasma. A portion of the remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
The P2Y12 antagonist (e.g., this compound) or vehicle is added to the PRP and incubated for a specified time.
-
Platelet aggregation is induced by adding an agonist, typically ADP at a final concentration of 5-20 µM.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. For inhibitor studies, the IC50 value (the concentration of inhibitor that reduces the maximal aggregation by 50%) is determined.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Principle: This flow cytometry-based assay measures the phosphorylation state of VASP, an intracellular protein that is regulated by the P2Y12 signaling pathway. Inhibition of the P2Y12 receptor leads to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) to phosphorylate VASP. The level of phosphorylated VASP is therefore a direct indicator of P2Y12 receptor blockade.
Protocol:
-
Blood Collection: Whole blood is collected in tubes containing 3.2% sodium citrate.
-
Assay Procedure:
-
Aliquots of whole blood are incubated with prostaglandin (B15479496) E1 (PGE1) alone or with PGE1 plus ADP. PGE1 stimulates VASP phosphorylation, while ADP, acting through unblocked P2Y12 receptors, inhibits this phosphorylation.
-
The samples are then fixed and the platelets are permeabilized.
-
The platelets are stained with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.
-
The fluorescence intensity of the platelet population is measured by flow cytometry.
-
-
Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the samples with and without ADP stimulation. A lower PRI indicates a higher level of P2Y12 receptor inhibition.
VerifyNow P2Y12 Assay
Principle: The VerifyNow system is a point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation in whole blood. The assay cartridge contains fibrinogen-coated microparticles and both ADP and prostaglandin E1 (PGE1). PGE1 is included to reduce the contribution of the P2Y1 receptor to platelet aggregation, making the assay more specific for the P2Y12 pathway.
Protocol:
-
Blood Collection: A whole blood sample is collected in a partially evacuated tube containing 3.2% sodium citrate.
-
Assay Procedure:
-
The blood collection tube is inserted into the assay cartridge.
-
The instrument automatically mixes the blood with the reagents in the cartridge.
-
As platelets are activated by ADP, they bind to the fibrinogen-coated microparticles, causing them to agglutinate.
-
The instrument measures the change in light transmittance as the microparticles agglutinate.
-
-
Data Analysis: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
Conclusion
The validation of this compound target engagement in whole blood is a critical step in its clinical development. This guide provides a comparative framework for selecting the most appropriate assay based on the specific research question and available resources. Light Transmission Aggregometry, while being the historical gold standard, is labor-intensive. The VASP phosphorylation assay offers high specificity for the P2Y12 pathway, and the VerifyNow P2Y12 assay provides a rapid, point-of-care solution. Based on preclinical data, this compound is a potent inhibitor of ADP-induced platelet aggregation. Further studies utilizing these whole blood assays will be instrumental in fully characterizing its antiplatelet effects in humans.
References
Safety Operating Guide
Safe Disposal of AZD1283: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of AZD1283, a potent P2Y12 receptor antagonist used in thromboembolic disorder research. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Handling and Storage of this compound
Before disposal, it is crucial to handle and store this compound correctly to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the lyophilized powder and concentrated solutions in a certified chemical fume hood to prevent inhalation of any aerosolized particles.
-
Storage: Store this compound at -20°C for up to one year or at -80°C for up to two years to maintain its stability.[1]
This compound Waste Segregation
Proper segregation of waste at the point of generation is the first step in a compliant disposal process. Establish three distinct waste streams for all materials contaminated with this compound:
-
Sharps Waste: Needles, syringes, pipette tips, and any other items that could puncture the skin.
-
Liquid Waste: Unused or expired this compound solutions.
-
Solid Waste: Contaminated vials, gloves, and other non-sharp laboratory consumables.
Step-by-Step Disposal Procedures
The following procedures outline the recommended disposal path for each waste stream. Note: All disposal activities must be conducted in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
1. Sharps Waste Disposal:
- Immediately after use, place all sharps contaminated with this compound into a designated, puncture-resistant, and leak-proof sharps container.
- Clearly label the container with the biohazard symbol and indicate that it contains pharmaceutical waste.
- Do not overfill the container; seal it when it is approximately three-quarters full.
- Arrange for disposal through your institution's hazardous waste management program.
2. Liquid Waste Disposal:
- Chemical Inactivation (if required by your institution): For small quantities of aqueous this compound solutions, chemical inactivation may be an appropriate step prior to disposal. A common method involves treatment with a 10% bleach solution for a contact time of at least 30 minutes. However, the efficacy of this method for this compound has not been specifically documented. Always verify approved inactivation procedures with your EHS office.
- Following any required inactivation, collect the liquid waste in a designated, leak-proof hazardous waste container.
- Label the container clearly as "Hazardous Waste - Pharmaceutical" and list the contents, including this compound and any solvents or inactivating agents.
- Store the container in a secondary containment vessel in a designated hazardous waste accumulation area until it is collected by your institution's waste management service.
3. Solid Waste Disposal:
- Place all non-sharp solid waste that has come into contact with this compound, such as empty vials and contaminated gloves, into a designated hazardous waste container.
- This container should be clearly labeled as "Hazardous Waste - Pharmaceutical" or as otherwise required by your institution.
- Ensure the container is securely sealed before moving it to the hazardous waste accumulation area for pickup.
Emergency Spill Procedures
In the event of a spill of this compound powder or solution, follow these steps:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Contain the Spill:
-
For a powder spill: Gently cover the spill with absorbent paper to avoid creating dust. Wet the paper with a 10% bleach solution before proceeding with cleanup.
-
For a liquid spill: Cover the spill with an absorbent material, and then saturate the material with a 10% bleach solution.
-
-
Clean the Area: Wearing appropriate PPE, carefully clean the spill area.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous solid waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. By implementing these procedures, laboratories can ensure the safety of their personnel and protect the environment, thereby fostering a culture of safety and responsibility.
References
Essential Safety and Logistics for Handling AZD1283
Disclaimer: This document provides guidance on the safe handling of AZD1283 based on general principles for potent pharmaceutical compounds and information available for similar molecules. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and, if available, the manufacturer's specific SDS for complete and definitive guidance.
This compound is a potent P2Y12 receptor antagonist.[1][2][3][4] As with any potent research compound, stringent adherence to safety protocols is essential to protect laboratory personnel from potential exposure. Occupational exposure can occur through inhalation of aerosols or powders, skin contact, and accidental ingestion.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure to potent compounds like this compound. All personnel handling this agent must be trained in the proper donning and doffing of PPE.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). Inner glove tucked under the gown cuff, outer glove over the cuff. | Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a breach in the outer glove and prevents skin exposure at the wrist. |
| Gown | Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs (e.g., polyethylene-coated polypropylene). | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Full-face shield or safety goggles used in conjunction with a fluid-resistant mask. | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC). A respirator (e.g., N95 or higher) may be required if there is a risk of aerosolization outside of a containment device. | Prevents inhalation of the compound, which is a primary route of exposure for powdered substances. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plans: Handling Procedures
All handling of open powders or concentrated solutions of this compound should occur in a designated containment device, such as a chemical fume hood or a glove box isolator.
Preparation and Compounding:
-
Designated Area: Conduct all manipulations of this compound in a designated and clearly labeled area to minimize the risk of cross-contamination.
-
Containment: Use a certified chemical fume hood or Class II Biosafety Cabinet for all procedures that may generate dust or aerosols, such as weighing, reconstituting, and diluting.
-
Work Surface: Place a plastic-backed absorbent pad on the work surface to contain any potential spills.
-
Tools: Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not disposable, decontaminate them thoroughly after use.
-
Syringes: Use Luer-Lok syringes to prevent the needle from detaching during administration.
Spill Management: In the event of a spill, immediately evacuate and cordon off the area to prevent exposure to others. Use a designated cytotoxic spill kit and follow the manufacturer's instructions for cleanup. All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plans
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
Waste Disposal Summary
| Waste Type | Disposal Procedure |
| Contaminated PPE and Materials | All disposable items that have come into contact with this compound (e.g., gloves, gowns, bench paper, pipette tips) are considered hazardous waste. These materials should be disposed of in clearly labeled, puncture-resistant, and leak-proof hazardous waste containers.[5] |
| Solid Waste | Empty vials and other solid waste should be disposed of in designated hazardous waste containers.[5] |
| Liquid Waste | Collect all liquid waste containing this compound in designated, sealed, and clearly labeled hazardous waste containers. Chemical deactivation may be an option if a validated procedure is available and approved by your institution's EHS department.[5] |
All hazardous waste must be managed in compliance with federal, state, and local regulations.[6][7]
Visual Guides for Safety Procedures
Donning and Doffing PPE Workflow
The following diagrams illustrate the correct sequence for putting on and taking off PPE to minimize the risk of contamination.
Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).
Logical Flow for PPE Selection
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Caption: Decision-making workflow for selecting appropriate PPE when handling this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibc.utah.edu [ibc.utah.edu]
- 4. hazwoper-osha.com [hazwoper-osha.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
